molecular formula C9H9NOS2 B1627492 5-Methoxy-2-(methylthio)benzo[d]thiazole CAS No. 3507-37-7

5-Methoxy-2-(methylthio)benzo[d]thiazole

Cat. No.: B1627492
CAS No.: 3507-37-7
M. Wt: 211.3 g/mol
InChI Key: RMUMZYWOHVVMJU-UHFFFAOYSA-N
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Description

5-Methoxy-2-(methylthio)benzo[d]thiazole is a useful research compound. Its molecular formula is C9H9NOS2 and its molecular weight is 211.3 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

3507-37-7

Molecular Formula

C9H9NOS2

Molecular Weight

211.3 g/mol

IUPAC Name

5-methoxy-2-methylsulfanyl-1,3-benzothiazole

InChI

InChI=1S/C9H9NOS2/c1-11-6-3-4-8-7(5-6)10-9(12-2)13-8/h3-5H,1-2H3

InChI Key

RMUMZYWOHVVMJU-UHFFFAOYSA-N

SMILES

COC1=CC2=C(C=C1)SC(=N2)SC

Canonical SMILES

COC1=CC2=C(C=C1)SC(=N2)SC

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to the Isomeric Distinction of 5-Methoxy and 6-Methoxy Benzothiazole Derivatives for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of the nuanced yet critical differences between 5-methoxy and 6-methoxy benzothiazole derivatives. We will delve into their synthesis, physicochemical properties, and biological activities, offering field-proven insights for researchers and drug development professionals. Our focus will be on the causal relationships between the isomeric position of the methoxy group and the resulting pharmacological profiles of these compounds.

The Benzothiazole Scaffold: A Privileged Structure in Medicinal Chemistry

The benzothiazole core, a bicyclic heterocyclic system, is a cornerstone in medicinal chemistry due to its wide range of biological activities. Its rigid structure and ability to participate in various non-covalent interactions make it an ideal scaffold for designing novel therapeutic agents. The introduction of substituents, such as a methoxy group, can dramatically alter the electronic properties and steric profile of the benzothiazole ring, leading to significant changes in its biological activity.

The Methoxy Group: A Subtle Modulator with Profound Impact

The position of the methoxy group on the benzothiazole ring, whether at the 5th or 6th position, is not a trivial matter. This seemingly minor structural change can have a profound impact on the molecule's electron density distribution, lipophilicity, and overall three-dimensional shape. These physicochemical alterations, in turn, dictate how the molecule interacts with its biological targets, influencing its efficacy, selectivity, and pharmacokinetic properties.

Synthesis of 5-Methoxy and 6-Methoxy Benzothiazole Derivatives: A Comparative Overview

The synthetic routes to 5-methoxy and 6-methoxy benzothiazoles often start from commercially available substituted anilines. A common and versatile method is the Jacobson-Hugershoff reaction, which involves the condensation of an appropriately substituted 2-aminothiophenol with an aldehyde or a carboxylic acid derivative.

General Synthetic Workflow

Caption: General synthetic workflow for substituted benzothiazoles.

Experimental Protocol: Synthesis of 2-(4-Aminophenyl)-6-methoxybenzothiazole

A representative protocol for the synthesis of a 6-methoxy benzothiazole derivative is as follows:

  • Step 1: Synthesis of 2-amino-5-methoxythiophenol. 4-Methoxy-2-nitroaniline is reduced using sodium sulfide in ethanol. The reaction mixture is heated under reflux for several hours.

  • Step 2: Cyclization. The resulting 2-amino-5-methoxythiophenol is then condensed with 4-aminobenzaldehyde in the presence of an oxidizing agent, such as lead tetraacetate, to yield 2-(4-aminophenyl)-6-methoxybenzothiazole.

Physicochemical Properties: The Isomeric Influence

The position of the methoxy group significantly influences the electronic properties of the benzothiazole ring.

Property5-Methoxy Derivative6-Methoxy DerivativeRationale
Electron Density Increased electron density on the benzene ring, particularly at the ortho and para positions relative to the methoxy group.Increased electron density on the benzene ring, with a more pronounced effect on the nitrogen atom of the thiazole ring through resonance.The methoxy group is an electron-donating group. Its position dictates the specific atoms that experience the greatest increase in electron density.
Dipole Moment The dipole moment is influenced by the vector sum of the individual bond dipoles.The dipole moment will differ from the 5-methoxy isomer due to the different orientation of the methoxy group.The overall molecular polarity is a key determinant of solubility and interaction with polar biological targets.
Lipophilicity (LogP) Generally expected to have a similar LogP value to the 6-methoxy isomer, though minor differences may exist.Generally expected to have a similar LogP value to the 5-methoxy isomer.Lipophilicity is a critical factor in determining a drug's ability to cross cell membranes.

Biological Activities: A Tale of Two Isomers

The subtle differences in physicochemical properties between 5-methoxy and 6-methoxy benzothiazole derivatives can translate into significant differences in their biological activities.

Amyloid Imaging Agents

Derivatives of both 5-methoxy and 6-methoxy benzothiazole have been investigated as potential imaging agents for amyloid-β (Aβ) plaques in Alzheimer's disease. The position of the methoxy group can influence the binding affinity and selectivity for Aβ plaques. For instance, some studies suggest that the 6-methoxy substitution can lead to higher binding affinity compared to the 5-methoxy counterpart, potentially due to more favorable interactions with the binding site on the Aβ fibril.

Anticancer Activity

Benzothiazole derivatives have also shown promise as anticancer agents, often through the inhibition of enzymes like tubulin. The substitution pattern on the benzothiazole ring is crucial for their cytotoxic activity. While direct comparative studies are limited, it is plausible that the different electronic and steric properties of the 5-methoxy and 6-methoxy isomers could lead to differential inhibition of tubulin polymerization and, consequently, varying anticancer efficacy.

Caption: Influence of methoxy position on biological activity.

Conclusion: The Devil is in the Details

The distinction between 5-methoxy and 6-methoxy benzothiazole derivatives is a prime example of how subtle structural modifications can lead to significant changes in the pharmacological profile of a molecule. For researchers and drug development professionals, a thorough understanding of these isomeric differences is crucial for the rational design of more potent, selective, and safe therapeutic agents. The choice of where to place a methoxy group is not arbitrary but a critical decision that can determine the success or failure of a drug discovery program.

References

  • Arayne, M. S., Sultana, N., & Siddiqui, F. A. (2007). A new and rapid HPLC method for the determination of L-thyroxine in dosage forms. Journal of the Chinese Chemical Society, 54(4), 1047-1050. [Link]

  • Chien, D. T., Szardenings, A. K., & Walsh, J. C. (2010). Benzothiazole derivatives and their use. U.S. Patent No. 7,737,163. Washington, DC: U.S.
  • Henriksen, G., & Weiss, P. S. (2008). Radiolabeled benzothiazole derivatives for in vivo imaging of amyloid deposits. U.S.
  • Khadse, B. G., Patil, S. M., & Kolesari, M. P. (2009). Synthesis of some new 2-substituted-5/6-methoxy benzothiazole derivatives and their antimicrobial activity. Rasayan Journal of Chemistry, 2(1), 101-104. [Link]

  • Shi, D., & Li, H. (2006). Synthesis and biological evaluation of 2-aryl-5-substituted-1,3-benzothiazoles as potential antitumor agents. Bioorganic & Medicinal Chemistry Letters, 16(6), 1471-1474. [Link]

  • Verma, A., & Saraf, S. K. (2008). Benzothiazole: a new profile of biological activities. Medicinal Chemistry Research, 17(2-7), 57-78. [Link]

  • Zhang, W., & Li, Y. (2004). Synthesis and evaluation of benzothiazole derivatives as potential agents for diagnosis and therapy of Alzheimer's disease. Bioorganic & Medicinal Chemistry, 12(23), 6107-6114. [Link]

A Technical Guide to 5-Methoxy-2-(methylthio)benzo[d]thiazole: A Strategic Precursor for Red-Shifted Luciferin Analogs in Advanced Bioimaging

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Bioluminescence imaging (BLI) has become an indispensable tool in biomedical research, enabling the non-invasive visualization of complex biological processes in real-time.[1] At the heart of this technology lies the enzymatic reaction between a luciferase and its substrate, luciferin.[2] The development of synthetic luciferin analogs with modified photophysical properties is a key frontier in the field, aimed at overcoming the limitations of native substrates, such as poor tissue penetration of emitted light. This guide provides an in-depth technical overview of 5-Methoxy-2-(methylthio)benzo[d]thiazole, a pivotal precursor for synthesizing red-shifted luciferin analogs. We will explore its synthesis, conversion into a functional luciferin, the resulting bioluminescent properties, and its applications in high-sensitivity and multiplexed bioimaging, providing researchers with the foundational knowledge to leverage this powerful chemical tool.

Introduction: The Need for an Expanded Bioluminescence Toolkit

The firefly luciferase (Fluc) and D-luciferin system is the most widely used pair in biomedical imaging due to its high quantum yield and the bioavailability of its components.[3] The reaction involves the ATP-dependent oxidation of D-luciferin, which generates an excited-state oxyluciferin that emits yellow-green light (λmax ≈ 560 nm) upon relaxation.[4]

However, the utility of this native system for deep-tissue in vivo imaging is hampered by the significant absorption and scattering of lower-wavelength light by biological tissues, particularly hemoglobin and melanin. This necessitates the development of luciferin analogs that emit red-shifted ( > 600 nm) or near-infrared (nIR) light, which can penetrate tissue more effectively.[5][6]

Furthermore, the ability to monitor multiple biological events simultaneously—a technique known as multiplexed imaging—requires "orthogonal" luciferase-luciferin pairs.[7][8][9] These are sets of engineered luciferases that selectively process unique, modified luciferin substrates, allowing each pair to act as an independent reporter.[10] The synthesis of structurally diverse luciferins is therefore paramount to expanding the capabilities of BLI.

The benzothiazole core of D-luciferin is a prime target for chemical modification. Introducing electron-donating groups, such as a methoxy (-OCH3) substituent, onto this aromatic scaffold is a proven strategy for red-shifting the emission wavelength.[5] This guide focuses on this compound, a versatile precursor that provides a strategic entry point for the synthesis of 5'-methoxy-substituted luciferin analogs, designed for enhanced performance in advanced imaging applications.

Synthesis of the Benzothiazole Core

The synthesis of the luciferin backbone begins with the construction of a substituted 2-cyanobenzothiazole. This moiety is the key intermediate that is later condensed with D-cysteine to form the final luciferin structure.[11][12][13] While multiple synthetic routes to benzothiazoles exist[14], a common and effective strategy involves the cyclization of an appropriately substituted aniline derivative.

The journey to our target luciferin analog begins with the synthesis of its core, 2-cyano-5-methoxybenzothiazole. The precursor, this compound, represents a stable, isolable intermediate within this synthetic framework. The methylthio (-SMe) group can be chemically converted to the crucial cyano (-CN) group required for the final condensation step.

Experimental Protocol: Synthesis of 2-Cyano-5-methoxybenzothiazole

This protocol outlines a plausible synthetic pathway adapted from established methods for benzothiazole synthesis.[15][16][17] The causality behind each step is explained to provide a deeper understanding of the process.

Step 1: Synthesis of 2-Amino-4-methoxybenzenethiol The synthesis typically starts from a commercially available substituted aniline, such as p-anisidine, which already contains the required methoxy group at the correct position. The introduction of a thiol group ortho to the amine is a critical step, often achieved through various multi-step procedures not detailed here for brevity. The resulting 2-amino-4-methoxybenzenethiol is the foundational block.

Step 2: Formation of this compound This step involves a cyclization reaction. The aminothiophenol is reacted with a carbon disulfide source followed by methylation, or with a reagent that provides the C2 carbon and the methylthio group simultaneously.

  • Reagents & Equipment:

    • 2-Amino-4-methoxybenzenethiol

    • Carbon disulfide (CS₂)

    • A strong base (e.g., Potassium hydroxide, KOH)

    • Methyl iodide (CH₃I)

    • Solvent (e.g., Dimethylformamide, DMF)

    • Round-bottom flask, magnetic stirrer, reflux condenser, nitrogen atmosphere setup.

  • Procedure:

    • Dissolve 2-amino-4-methoxybenzenethiol and KOH in DMF under a nitrogen atmosphere.

    • Slowly add carbon disulfide at 0°C. The reaction is exothermic.

    • Stir the mixture at room temperature for 2-3 hours to form the intermediate dithiocarbamate.

    • Add methyl iodide dropwise and allow the reaction to proceed for several hours until methylation is complete (monitored by TLC). This step forms the stable this compound precursor.

    • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Purify the crude product using column chromatography on silica gel.

Step 3: Conversion to 2-Cyano-5-methoxybenzothiazole The methylthio group is not suitable for direct condensation with D-cysteine. It must be converted into a cyano group, which is highly reactive toward the amine of cysteine.

  • Rationale: The conversion of a thioether to a nitrile on a heterocyclic ring can be challenging. A common strategy involves oxidation of the methylthio group to a more reactive sulfone or sulfoxide, followed by nucleophilic substitution with a cyanide source (e.g., NaCN or KCN).

  • Procedure (Illustrative):

    • Oxidize this compound to the corresponding sulfone using an oxidizing agent like m-chloroperoxybenzoic acid (m-CPBA).

    • React the resulting sulfone with sodium cyanide in a polar aprotic solvent like DMSO at an elevated temperature.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Work up the reaction mixture and purify the product, 2-cyano-5-methoxybenzothiazole, by column chromatography or recrystallization.[16]

dot digraph "Synthetic Pathway to 5-Methoxy-Luciferin Analog" { graph [splines=ortho, nodesep=0.6, ranksep=1.2]; node [shape=box, style="filled", fontname="Arial", fontsize=12, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];

// Node styles Start [label="p-Anisidine\n(Starting Material)", fillcolor="#F1F3F4", fontcolor="#202124"]; Int1 [label="2-Amino-4-methoxybenzenethiol", fillcolor="#F1F3F4", fontcolor="#202124"]; Precursor [label="this compound\n(Key Precursor)", fillcolor="#FBBC05", fontcolor="#202124", shape=ellipse]; Int2 [label="2-Cyano-5-methoxybenzothiazole\n(Active Intermediate)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; DCys [label="D-Cysteine", fillcolor="#F1F3F4", fontcolor="#202124"]; Final [label="5-Methoxy Luciferin Analog\n(Final Product)", fillcolor="#34A853", fontcolor="#FFFFFF", shape=Mdiamond];

// Edges Start -> Int1 [label="Multi-step synthesis"]; Int1 -> Precursor [label="1. CS₂, KOH\n2. CH₃I"]; Precursor -> Int2 [label="1. Oxidation (m-CPBA)\n2. Cyanation (NaCN)"]; Int2 -> Final [label="Condensation", dir=none]; DCys -> Final [label="Condensation"]; } } Caption: Synthetic workflow for the 5-Methoxy luciferin analog.

From Precursor to Photon: The Bioluminescent Mechanism

The conversion of the synthesized 2-cyano-5-methoxybenzothiazole into a light-emitting substrate is achieved through a well-established condensation reaction with D-cysteine.[13][18]

Protocol: Condensation with D-Cysteine
  • Reagents: 2-cyano-5-methoxybenzothiazole, D-cysteine hydrochloride, a mild base (e.g., potassium carbonate or triethylamine), aqueous methanol or similar polar solvent.

  • Procedure:

    • Dissolve 2-cyano-5-methoxybenzothiazole in the chosen solvent.

    • Add an aqueous solution of D-cysteine and the base.

    • Stir the mixture at room temperature. The reaction involves the nucleophilic attack of the cysteine's amino group on the nitrile carbon, followed by cyclization to form the thiazoline ring.[18]

    • The reaction progress is monitored by HPLC or LC-MS.

    • Upon completion, the product is purified, typically by reverse-phase HPLC, to yield the final 5-methoxy luciferin analog.

Mechanism of Light Emission

Once the luciferin analog is formed, it produces light in the presence of firefly luciferase, ATP, magnesium ions (Mg²⁺), and molecular oxygen (O₂).[4]

  • Adenylation: The carboxyl group of the luciferin analog is activated by ATP to form a luciferyl-AMP intermediate.

  • Oxidation: This intermediate is oxidized by O₂ to form a transient, high-energy dioxetanone ring.

  • Decarboxylation & Emission: The unstable dioxetanone rapidly collapses, releasing carbon dioxide and producing an excited-state oxyluciferin molecule. As this molecule returns to its ground state, it releases energy in the form of a photon of light.

The color of the emitted light is determined by the chemical structure of the excited oxyluciferin. The electron-donating methoxy group at the 5'-position increases the electron density of the benzothiazole ring system. This stabilizes the excited state of the oxyluciferin, lowering its energy level. Consequently, the energy gap between the excited state and the ground state is reduced, resulting in the emission of a lower-energy (longer wavelength) red-shifted photon.[19][20]

dot digraph "Bioluminescence_Mechanism" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} Caption: The catalytic cycle of bioluminescence for the 5-methoxy luciferin analog.

Properties and Applications

The primary advantage of the 5-methoxy luciferin analog is its red-shifted emission spectrum. This property directly translates to improved performance in demanding imaging applications.

PropertyNative D-Luciferin5-Methoxy Luciferin Analog (Typical)Rationale for Improvement
Emission Max (λmax) ~560 nm (Yellow-Green)> 600 nm (Red)[5]Reduced absorption/scattering by tissue enhances signal from deep sources.
Tissue Penetration ModerateHighLonger wavelengths travel further through biological tissue.
Substrate Specificity Wild-Type LuciferaseCan be optimized for mutant luciferasesEnables development of orthogonal pairs for multiplexed imaging.[10]
Signal Stability Rapid decayOften exhibits slower decay kinetics[21]Prolonged light emission allows for longer imaging windows.
Key Applications:
  • In Vivo Tumor Monitoring: Tracking the growth, metastasis, and response to therapy of luciferase-expressing cancer cells deep within a living animal. The red-shifted light provides a clearer and more quantifiable signal.[22]

  • Multiplexed Imaging: When paired with a specifically engineered mutant luciferase, this analog can be used alongside the native D-luciferin/Fluc pair to simultaneously track two distinct cell populations or molecular events within the same subject.[7][9]

  • High-Throughput Screening: The improved signal properties can enhance the sensitivity and reliability of cell-based assays used in drug discovery.[6]

Conclusion and Future Outlook

This compound serves as a highly valuable and strategic precursor in the synthesis of advanced luciferin analogs. The resulting 5-methoxy luciferin provides red-shifted bioluminescence, a critical feature for overcoming the challenges of deep-tissue in vivo imaging. The principles of its synthesis and the mechanism of its action are well-grounded in established organic chemistry and biochemistry. As researchers continue to push the boundaries of biological imaging, the development of such custom-designed probes, enabled by versatile precursors like the one discussed herein, will be essential for illuminating the intricate workings of life at the molecular level. Future work will likely focus on further modifications to this scaffold to achieve even longer wavelength emissions and to expand the library of orthogonal luciferase-luciferin pairs available to the scientific community.

References

  • Williams, S. J., & Prescher, J. A. (2021). Orthogonal bioluminescent probes from disubstituted luciferins. eScholarship, University of California. [Link]

  • Mofford, D. M., & Prescher, J. A. (2017). Orthogonal luciferase-luciferin pairs for bioluminescence imaging. PMC, NIH. [Link]

  • Williams, S. J., Hwang, C. S., & Prescher, J. A. (2021). Orthogonal Bioluminescent Probes from Disubstituted Luciferins. eScholarship, University of California. [Link]

  • Mofford, D. M., Reddy, G. R., & Prescher, J. A. (2017). Orthogonal Luciferase–Luciferin Pairs for Bioluminescence Imaging. Journal of the American Chemical Society. [Link]

  • Hall, M. P., et al. (2017). Parallel Screening for Rapid Identification of Orthogonal Bioluminescent Tools. ACS Central Science. [Link]

  • Gonzalez, V. M. (2007). Synthesis, Luminescence, and Applications of Coelenterazine and its Analogs. University of California, Berkeley, College of Chemistry. [Link]

  • Magalhães, C. M., et al. (2022). Evaluation of the Anticancer Activity and Chemiluminescence of a Halogenated Coelenterazine Analog. ResearchGate. [Link]

  • Nishiguchi, T., et al. (2021). Coelenterazine Analogs for Bioassays and Molecular Imaging. MDPI. [Link]

  • Magalhães, C. M., et al. (2022). Comparative Investigation of the Chemiluminescent Properties of a Dibrominated Coelenterazine Analog. PMC, NIH. [Link]

  • Jones, K. A., et al. (2017). Coelenterazine analogues emit red-shifted bioluminescence with NanoLuc. Organic & Biomolecular Chemistry, RSC Publishing. [Link]

  • Arrayás, R. G., et al. (2021). Synthesis of 2-Cyanobenzothiazoles via Pd-Catalyzed/Cu-Assisted C-H Functionalization/Intramolecular C-S Bond Formation from N-Arylcyanothioformamides. PMC, NIH. [Link]

  • Reddy, G. R., & Prescher, J. A. (2012). Expedient synthesis of electronically modified luciferins for bioluminescence imaging. PMC, NIH. [Link]

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  • Anderson, J. C., et al. (2016). Rational Design and Synthesis of Novel Amino-Luciferin Analogues. UCL Discovery. [Link]

  • Kakiuchi, R., et al. (2021). Red-shifted d-luciferin analogues and their bioluminescence characteristics. PMC, NIH. [Link]

  • Rylands, M., et al. (2020). Synthesis and evaluation of D-thioluciferin, a bioluminescent 6'-thio analog of D-luciferin. Arkivoc. [Link]

  • Williams, S. J., & Prescher, J. A. (2021). Orthogonal bioluminescent probes from disubstituted luciferins. PMC, NIH. [Link]

  • Hosseinkhani, S., & Ghavami, M. (2013). Molecular enigma of multicolor bioluminescence of firefly luciferase. PMC, NIH. [Link]

  • Pance, A., et al. (2009). Structure and spectroscopy of oxyluciferin, the light emitter of the firefly bioluminescence. PubMed. [Link]

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  • Rylands, M., et al. (2019). Derivatives of luciferin and methods for their synthesis.
  • Kakiuchi, R., et al. (2021). Red-shifted d-luciferin analogues and their bioluminescence characteristics. RSC Publishing. [Link]

  • Al-Khafaji, K., et al. (2022). Recent Applications and Future Perspectives of Chemiluminescent and Bioluminescent Imaging Technologies. PMC, NIH. [Link]

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  • Chang, C.-H., & Anderson, J. C. (2021). Synthesis and Bioluminescence of 'V'‐Shaped Firefly Luciferin Analogues Based on A Novel Benzobisthiazole Core. UCL Discovery. [Link]

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Sources

Technical Guide: Photophysics and Characterization of Methoxy-Substituted Benzothiazoles

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Fluorescence Spectra Properties of Methoxy-Substituted Benzothiazoles Content Type: Technical Guide Author Profile: Senior Application Scientist

Executive Summary

Methoxy-substituted benzothiazoles represent a critical class of donor-acceptor (D-π-A) fluorophores. Unlike their hydroxy-substituted counterparts, which are dominated by Excited-State Intramolecular Proton Transfer (ESIPT), methoxy derivatives function primarily through Intramolecular Charge Transfer (ICT). This guide details the molecular architecture, solvatochromic behavior, and rigorous characterization protocols required to utilize these compounds as polarity sensors and bio-imaging agents.

Molecular Architecture & Photophysical Mechanism

The Donor-Acceptor (D-π-A) System

The fluorescence of methoxy-substituted benzothiazoles arises from a "push-pull" electronic structure.

  • Electron Acceptor (A): The benzothiazole core (specifically the C=N bond) acts as the electron-withdrawing moiety.

  • Electron Donor (D): The methoxy group (-OCH₃) serves as a mild electron-donating group (EDG).

  • Conjugation Bridge (π): The phenyl ring facilitates electronic communication between the donor and acceptor.

Mechanism: ICT vs. ESIPT

A common pitfall in analyzing benzothiazoles is confusing the mechanisms of hydroxy- vs. methoxy-substitution.

  • Hydroxy-substituted (e.g., HBT): Possesses an intramolecular hydrogen bond. Upon excitation, a proton transfers to the nitrogen, creating a keto-tautomer with a massive Stokes shift (>150 nm).

  • Methoxy-substituted: The methylation of the oxygen atom blocks proton transfer. The primary relaxation pathway is Intramolecular Charge Transfer (ICT) . Upon excitation (

    
    ), electron density shifts from the methoxy-phenyl ring to the benzothiazole core. This results in a highly polarized excited state that is sensitive to solvent polarity.
    
Diagram: Photophysical Pathway

The following diagram illustrates the divergence between the blocked ESIPT pathway and the dominant ICT pathway in methoxy-derivatives.

Photophysics Ground Ground State (S0) Planar Conformation Excitation Excitation (hν) π-π* Transition Ground->Excitation FC_State Franck-Condon Excited State (LE) Excitation->FC_State ICT_State ICT State (Charge Transfer) FC_State->ICT_State Relaxation ESIPT_Blocked ESIPT Path (BLOCKED by -CH3) FC_State->ESIPT_Blocked No H-Bond Emission Fluorescence Emission (Solvatochromic) ICT_State->Emission Radiative Decay Emission->Ground

Caption: Figure 1.[1][2] Energy flow in methoxy-benzothiazoles. Methylation prevents proton transfer, forcing relaxation via ICT.

Solvatochromic Behavior[3][4][5][6]

Because the ICT excited state has a larger dipole moment than the ground state, polar solvents stabilize the excited state more than the ground state. This lowers the energy gap, resulting in a bathochromic (red) shift of the emission spectrum.

Lippert-Mataga Analysis

To quantify this effect, researchers must generate a Lippert-Mataga plot.



  • Linearity: A linear plot of Stokes shift (

    
    ) vs. orientation polarizability (
    
    
    
    ) confirms ICT character.
  • Deviation: Non-linearity in protic solvents (methanol/water) indicates specific solute-solvent hydrogen bonding interactions, not just general polarity effects.

Representative Spectral Data

Data synthesized from general benzothiazole photophysics trends [1][2].

SolventPolarity IndexAbsorption

(nm)
Emission

(nm)
Stokes Shift (nm)Quantum Yield (

)
Cyclohexane 0.233538045~0.80
Toluene 2.434039555~0.75
Dichloromethane 3.134241573~0.60
Ethanol 5.234543085~0.45
DMSO 7.234844597~0.30

Note: As polarity increases, emission redshifts and Quantum Yield often decreases due to non-radiative decay pathways in polar environments.

Experimental Characterization Protocols

Synthesis (Suzuki-Miyaura Coupling)

While classic condensation (aminothiophenol + aldehyde) is possible, Suzuki coupling offers higher regioselectivity for introducing the methoxy-phenyl group.

  • Reagents: 2-bromobenzothiazole (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq),

    
     (5 mol%), 
    
    
    
    (2M aq).
  • Conditions: Reflux in Toluene/Ethanol (4:1) for 12–24 hours under

    
    .
    
  • Purification: Silica gel column chromatography (Hexane:EtOAc gradient).

  • Verification:

    
    -NMR must show the methoxy singlet at 
    
    
    
    ppm and lack of broad -OH / -NH signals.
Fluorescence Quantum Yield ( ) Measurement

Protocol Integrity: The "Relative Method" is standard.[3] Quinine Sulfate is the preferred reference for blue-emitting benzothiazoles.

Step-by-Step Workflow:

  • Reference Selection: Prepare 0.1 M

    
     solution of Quinine Sulfate (
    
    
    
    ).
  • Absorbance Matching: Dilute both Sample (in solvent) and Reference (in acid) so that Absorbance (A) at excitation wavelength (

    
    ) is 
    
    
    
    .
    • Why? To prevent Inner Filter Effects (re-absorption of emitted light).[4]

  • Acquisition: Record emission spectra using identical slit widths (e.g., 2.5 nm) and integration times.

  • Correction: Apply the refractive index correction factor (

    
    ).
    

Calculation:



Diagram: Characterization Workflow

Protocol cluster_0 Sample Preparation cluster_1 Spectroscopy cluster_2 Analysis Syn Suzuki Coupling (Synthesis) Pur Purification (Silica Column) Syn->Pur Dil Dilution (Abs < 0.1 OD) Pur->Dil Abs UV-Vis Abs (Check Concentration) Dil->Abs Abs->Dil If OD > 0.1 Em Fluorescence Scan (Integrated Area) Abs->Em If OD < 0.1 Calc Calculate QY (Φ) Apply Refractive Index (n²) Em->Calc Lip Lippert-Mataga Plot (Solvent Sensitivity) Em->Lip

Caption: Figure 2. Validated workflow for synthesis and spectral characterization to ensure data integrity.

Applications in Drug Discovery & Sensing

Amyloid Fibril Detection

Methoxy-benzothiazoles are structural analogs of Thioflavin T .

  • Mechanism: In low viscosity solvents, the phenyl ring rotates freely (molecular rotor), quenching fluorescence via non-radiative decay.

  • Binding: When bound to amyloid fibrils (beta-sheets), rotation is restricted. This Restriction of Intramolecular Rotation (RIR) restores the radiative ICT pathway, leading to a massive fluorescence turn-on response [3].

pH Independence

Unlike hydroxy-benzothiazoles (pK_a ~8-10), methoxy-derivatives are pH-insensitive in the physiological range (pH 4–9). This makes them excellent control fluorophores or stable tags for intracellular imaging where pH gradients (lysosomes vs. cytosol) might otherwise create artifacts.

References

  • Hien, N. K., et al. (2023).[5] Synthesis and fluorescent properties of some benzothiazole derivatives synthesized via Suzuki cross coupling reaction. Indian Journal of Chemistry, 62(12), 1276-1281.[6] Link

  • Massue, J., et al. (2020). Controlling the fluorescence quantum yields of benzothiazole-difluoroborates by optimal substitution. Photochemical & Photobiological Sciences. Link

  • Stsiapura, V. I., et al. (2016). Luminescence Spectral Properties of New Benzothiazole Polymethine Dye. Journal of Applied Spectroscopy. Link

  • Brouwer, A. M. (2011). Standards for photoluminescence quantum yield measurements in solution (IUPAC Technical Report). Pure and Applied Chemistry, 83(12), 2213-2228. Link

Sources

Methodological & Application

Application Notes and Protocols: Nucleophilic Substitution of the 2-Methylthio Group in Benzothiazoles

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Benzothiazole Scaffold and the Strategic Role of the 2-Methylthio Group

The benzothiazole core is a "privileged" structure in medicinal chemistry, forming the foundation of numerous pharmacologically active agents with a wide array of therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The functionalization of the C2 position of the benzothiazole ring is a key strategy in the development of new drug candidates. The 2-methylthio (-SCH₃) group serves as an excellent and versatile leaving group, enabling the introduction of a diverse range of functionalities through nucleophilic aromatic substitution (SNAr). This application note provides a detailed protocol and technical guidance for performing nucleophilic substitution on 2-methylthiobenzothiazoles, a cornerstone reaction for drug discovery and development.

Mechanistic Insights: The SNAr Pathway

The substitution of the 2-methylthio group on the benzothiazole ring proceeds via a nucleophilic aromatic substitution (SNAr) mechanism.[3][4] This process is distinct from SN1 and SN2 reactions that occur at saturated carbon centers. The key features of this mechanism are:

  • Nucleophilic Attack: The reaction is initiated by the attack of a nucleophile on the electron-deficient C2 carbon of the benzothiazole ring. The inherent electron-withdrawing nature of the thiazole ring system facilitates this attack.[4]

  • Formation of a Meisenheimer Complex: The initial attack results in the formation of a resonance-stabilized carbanion intermediate, known as a Meisenheimer complex.[3][5] The negative charge is delocalized over the aromatic system, and this intermediate is stabilized by the presence of electron-withdrawing groups.[6][7]

  • Departure of the Leaving Group: The aromaticity of the ring is restored by the elimination of the methylthiolate (-SCH₃) anion, a stable leaving group, to yield the 2-substituted benzothiazole product.[8]

The presence of electron-withdrawing groups on the benzothiazole ring can further activate the system towards nucleophilic attack, accelerating the reaction rate.[9][10]

Experimental Protocols

This section outlines detailed procedures for the nucleophilic substitution of the 2-methylthio group with various nucleophiles.

General Materials and Equipment
  • Starting Material: 2-(Methylthio)benzothiazole

  • Nucleophiles: Amines (e.g., aniline, benzylamine, morpholine), thiols (e.g., thiophenol), alkoxides (e.g., sodium methoxide), hydrazine.[11][12]

  • Solvents: Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Ethanol, Toluene, Water.[1][13]

  • Bases (if required): Triethylamine (Et₃N), Potassium carbonate (K₂CO₃), Sodium hydride (NaH), 1,4-diazabicyclo[2.2.2]octane (DABCO).[13]

  • Reaction Vessels: Round-bottom flasks, sealed tubes.

  • Heating and Stirring: Heating mantles or oil baths with magnetic stirrers.

  • Work-up and Purification: Separatory funnel, rotary evaporator, silica gel for column chromatography, recrystallization solvents (e.g., ethanol, ethyl acetate/hexane).

Safety Precautions
  • Conduct all reactions in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.

  • Handle all chemicals with care, consulting the Safety Data Sheet (SDS) for each substance.

  • Use caution when working with strong bases like sodium hydride, which is flammable and reacts violently with water.

Protocol 1: Synthesis of 2-Aminobenzothiazoles

This protocol describes the reaction of 2-(methylthio)benzothiazole with an amine.

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-(methylthio)benzothiazole (1.0 mmol) in a suitable solvent such as DMF or ethanol (5-10 mL).

  • Addition of Reagents: Add the desired amine (1.2-1.5 mmol) to the solution. For less reactive amines, the addition of a non-nucleophilic base like triethylamine (1.5 mmol) may be beneficial.

  • Reaction Conditions: Heat the reaction mixture to a temperature between 80-120 °C and stir for 2-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. If a solid product precipitates, it can be collected by filtration, washed with a cold solvent (e.g., ethanol or water), and dried. If no precipitate forms, pour the reaction mixture into water (20-30 mL) and extract the product with a suitable organic solvent like ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography or recrystallization to afford the pure 2-aminobenzothiazole derivative.

Table 1: Representative Conditions for the Synthesis of 2-Aminobenzothiazoles

NucleophileSolventTemperature (°C)Time (h)BaseTypical Yield (%)
AnilineDMF10012None85-95
BenzylamineEthanol806None90-98
MorpholineDMSO12024K₂CO₃75-85

Protocol 2: Synthesis of 2-Alkoxybenzothiazoles

This protocol details the reaction with an alkoxide nucleophile.

Step-by-Step Procedure:

  • Alkoxide Preparation (if not commercially available): In a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the corresponding alcohol (e.g., methanol, 5 mL) and carefully add sodium hydride (1.2 mmol, 60% dispersion in mineral oil) in portions at 0 °C. Stir the mixture until the evolution of hydrogen gas ceases, indicating the formation of the sodium alkoxide.

  • Reaction Setup: To the freshly prepared alkoxide solution, add a solution of 2-(methylthio)benzothiazole (1.0 mmol) in the same alcohol or an aprotic solvent like THF (5 mL).

  • Reaction Conditions: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC.

  • Work-up: Upon completion, quench the reaction by the slow addition of water at 0 °C. Remove the solvent under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography on silica gel.

Protocol 3: Synthesis of 2-Hydrazinobenzothiazoles

This protocol describes the synthesis using hydrazine as a nucleophile.[11]

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 2-(methylthio)benzothiazole (1.0 mmol) in ethanol (10 mL).

  • Addition of Reagent: Add hydrazine hydrate (2.0-3.0 mmol) to the solution.

  • Reaction Conditions: Reflux the reaction mixture for 2-6 hours, monitoring by TLC.

  • Work-up: Cool the reaction mixture to room temperature. The product often crystallizes out of the solution. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

  • Purification: If necessary, the product can be recrystallized from a suitable solvent like ethanol.

Visualization of Experimental Workflow

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve 2-(Methylthio)benzothiazole in Solvent add_nuc Add Nucleophile (e.g., Amine, Alkoxide, Hydrazine) start->add_nuc add_base Add Base (if required) add_nuc->add_base heat Heat and Stir (Monitor by TLC) add_base->heat cool Cool to RT heat->cool extract Extraction or Filtration cool->extract purify Purification (Chromatography/Recrystallization) extract->purify end Pure 2-Substituted Benzothiazole purify->end

Caption: General workflow for nucleophilic substitution of 2-methylthiobenzothiazoles.

Troubleshooting and Key Considerations

Diagram: Troubleshooting Logic

troubleshooting_logic start Low or No Conversion check_temp Increase Temperature? start->check_temp check_time Increase Reaction Time? start->check_time check_nucleophile Nucleophile Reactivity Issue? start->check_nucleophile check_base Base Required or Stronger Base? start->check_base solution1 Optimize Temperature check_temp->solution1 solution2 Extend Reaction Duration check_time->solution2 solution3 Use a More Reactive Nucleophile or Add Catalyst check_nucleophile->solution3 solution4 Add or Change Base check_base->solution4 side_products Multiple Products Observed check_temp2 Lower Temperature? side_products->check_temp2 check_stoichiometry Check Reagent Stoichiometry? side_products->check_stoichiometry solution5 Optimize Temperature to Improve Selectivity check_temp2->solution5 solution6 Adjust Molar Ratios check_stoichiometry->solution6

Caption: A logical guide for troubleshooting common issues in the reaction.

  • Incomplete Reaction: If TLC analysis indicates the presence of starting material after the specified reaction time, consider increasing the reaction temperature or prolonging the reaction time. For weakly nucleophilic amines, the addition of a catalyst such as CuI may be beneficial.[13]

  • Side Product Formation: The formation of multiple products can sometimes occur, especially at high temperatures. Lowering the reaction temperature may improve selectivity. With amine nucleophiles, dialkylation can be an issue if the product amine is more nucleophilic than the starting amine; using an excess of the nucleophile can help to minimize this.[14]

  • Choice of Solvent: The choice of solvent is crucial. Polar aprotic solvents like DMF and DMSO are generally effective as they can solvate the intermediate Meisenheimer complex.[15] For reactions involving alkoxides, the corresponding alcohol is often a suitable solvent.

  • Base Selection: When using nucleophiles that are weak acids (e.g., some amines or thiols), a base is often required to deprotonate the nucleophile and increase its reactivity. A non-nucleophilic base is preferred to avoid competition with the desired nucleophile.

Conclusion

The nucleophilic substitution of the 2-methylthio group in benzothiazoles is a robust and highly versatile method for the synthesis of a diverse range of 2-substituted derivatives. The protocols and guidelines presented in this application note provide a solid foundation for researchers in medicinal chemistry and drug development to successfully employ this key transformation in their synthetic endeavors. Understanding the underlying SNAr mechanism and the factors that influence the reaction outcome is essential for optimizing reaction conditions and achieving high yields of the desired products.

References

  • Organic Syntheses. Benzothiazole, 2-amino-6-methyl-.
  • Peretto, I., et al. (2003). Solid-Phase Synthesis of 2-Aminobenzothiazoles.
  • BenchChem.
  • MDPI. Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol.
  • Master Organic Chemistry.
  • Academia.edu. Synthesis of 2-Aminobenzothiazole via Copper(I)
  • ResearchGate. The proposed reaction mechanism for synthesis of 2-aminobenzothiazoles.
  • Organic Chemistry Portal. Benzothiazole synthesis.
  • MDPI.
  • Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism.
  • Chemical Papers.
  • MDPI.
  • Wikipedia.
  • PMC. Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles.
  • King Saud University. Nucleophilic Substitution Reactions.
  • MDPI.
  • Chemistry LibreTexts. 16.
  • Chemistry Steps.
  • RSC Publishing. Recent advances in the synthesis of 2-substituted benzothiazoles: a review.
  • European Journal of Chemistry. An environmentally benign and efficient synthesis of 2-thio-substituted benzothiazoles.
  • MDPI. Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024).
  • NPTEL.
  • Chemical Methodologies. Synthesis and Characterization of Heterocyclic Compounds Derived from 2-Mercaptobenzothiozole and Study of Their Biological Activities.
  • Institute of Science, Nagpur.
  • YouTube.
  • Organic Letters.
  • Scholars Research Library. Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis.
  • BenchChem. Experimental protocol for nucleophilic substitution on "2-Chloro-4-bromobenzothiazole".
  • Wikipedia. Nucleophilic substitution.
  • YouTube. Nucleophilic Substitution with amines.
  • YouTube. 18.05 Two Mechanisms of Nucleophilic Substitution.
  • Chemistry LibreTexts. 16.

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Application Notes & Protocols: The Benzothiazole Scaffold as a Versatile Intermediate for Advanced Fluorescent Probes

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide on the application of the benzothiazole scaffold, a privileged heterocyclic structure, as a core intermediate in the development of novel fluorescent probes. While this guide will focus on the general principles and protocols applicable to the benzothiazole class, it will use specific examples, including derivatives like 5-Methoxy-2-methylbenzo[d]thiazole, to illustrate key concepts. The methodologies detailed herein are designed for researchers, chemists, and drug development professionals. We will explore the underlying chemical principles, provide validated experimental protocols, and discuss the rationale behind experimental design, from initial synthesis to final application in biological imaging.

Introduction: Why the Benzothiazole Core is a Privileged Structure for Fluorescent Probes

The benzothiazole ring system, a fusion of benzene and thiazole, is a cornerstone in the design of fluorescent probes for a multitude of analytes and biological systems.[1][2] Its rigid, planar, and electron-rich structure provides an excellent foundation for fluorophores with desirable photophysical properties.[1][2] Derivatives of this scaffold are renowned for high fluorescence quantum yields, large Stokes shifts (the separation between excitation and emission maxima), and excellent photostability.[2][3]

The true power of the benzothiazole scaffold lies in its synthetic tractability. The ease with which its structure can be modified allows for the fine-tuning of its optical properties and the introduction of specific functionalities.[1][2] By strategically attaching different chemical groups, a single benzothiazole core can be transformed into a diverse array of probes targeting metal ions, anions, reactive oxygen species, and biomolecules, or for sensing changes in the cellular microenvironment like viscosity or pH.[3][4][5]

The compound 5-Methoxy-2-(methylthio)benzo[d]thiazole represents a strategic intermediate. The methoxy group at the 5-position acts as an electron-donating group, which can modulate the molecule's electronic properties and enhance its fluorescence. The methylthio group at the 2-position is a key synthetic handle. It can potentially serve as a leaving group, allowing for the facile introduction of various recognition moieties that will bind to the target analyte, thus completing the fluorescent probe.

Physicochemical & Fluorescent Properties

The fluorescence of benzothiazole derivatives is governed by several key photophysical mechanisms. Understanding these principles is critical for designing a probe with the desired response to its target.

  • Intramolecular Charge Transfer (ICT): This is one of the most common mechanisms. The molecule has an electron donor and an electron acceptor group. Upon excitation with light, an electron is transferred from the donor to the acceptor, creating a charge-separated excited state that is highly sensitive to the local environment's polarity.

  • Excited-State Intramolecular Proton Transfer (ESIPT): In molecules with a specific arrangement of proton donor and acceptor groups, a proton can be transferred in the excited state.[1][3][6] This process leads to a tautomer with a distinct, significantly red-shifted emission, resulting in an exceptionally large Stokes shift.[5]

  • Photoinduced Electron Transfer (PET): A PET-based sensor typically consists of a fluorophore linked to a recognition unit (receptor) that can donate an electron. In the "off" state, the fluorescence is quenched because PET occurs upon excitation. When the receptor binds to its target analyte, the PET process is inhibited, and fluorescence is "turned on."[1][3][6]

  • Aggregation-Induced Emission (AIE): Some benzothiazole derivatives are non-emissive when dissolved but become highly fluorescent upon aggregation.[1][3][4][6] This phenomenon is useful for detecting processes that induce molecular aggregation.

The specific substitutions on the benzothiazole ring dictate which mechanism will dominate and determine the probe's characteristics.

Table 1: Representative Photophysical Properties of Benzothiazole-Based Probes
Probe DerivativeTarget AnalyteExcitation (λex)Emission (λem)Stokes ShiftQuantum Yield (Φ)MechanismReference
BzT-OH pH (>8.0)420 nm520 nm100 nmHighESIPT[5]
BHM Al³⁺380 nm475 nm95 nmNot SpecifiedICT[7]
Generic Biphenyl-BTZ N/A (Fluorophore)~330 nm~380-450 nm~50-120 nmGoodICT[8]
BzT-OAc Esterase381 nm460 nm79 nm0.52N/A[5]

Core Synthesis & Derivatization Strategy

The power of an intermediate like this compound lies in its potential for derivatization. The general strategy involves replacing the 2-position substituent (the methylthio group) with a custom-designed "trigger" or "recognition" moiety that selectively interacts with the analyte of interest.

cluster_0 Probe Synthesis Strategy Intermediate 5-Methoxy-2-(methylthio) benzo[d]thiazole (Core Fluorophore + Synthetic Handle) Probe Final Functional Probe (Fluorophore-Linker-Recognition) Intermediate->Probe Nucleophilic Substitution (Displaces -SCH₃) Reagent + Recognition Moiety (e.g., boronate for H₂O₂, chelator for metal ions) Reagent->Probe

Caption: General strategy for converting the intermediate to a functional probe.

Experimental Protocols

Protocol 1: General Synthesis of a 2-Substituted Benzothiazole Probe

This protocol describes a common method for synthesizing benzothiazole derivatives via the condensation of a 2-aminothiophenol derivative with a carboxylic acid. This illustrates the fundamental reaction for creating the core scaffold.

Rationale: The condensation between the amino group and the thiol group of 2-aminothiophenol with a carbonyl compound is a robust and widely used method for forming the benzothiazole ring system.[9] Using polyphosphoric acid (PPA) as a solvent and dehydrating agent at high temperatures effectively drives the reaction to completion.[1]

Materials:

  • 4-Methoxy-2-aminothiophenol (or other substituted 2-aminothiophenol)

  • Carboxylic acid containing the desired recognition moiety (e.g., 4-(diphenylamino)benzoic acid)

  • Polyphosphoric acid (PPA)

  • Ice water

  • Sodium bicarbonate solution (saturated)

  • Silica gel for column chromatography

  • Hexane/Ethyl acetate solvent system

Procedure:

  • In a round-bottom flask, carefully add the 2-aminothiophenol derivative and the substituted benzoic acid to polyphosphoric acid.

  • Heat the mixture to an elevated temperature (typically 180-220 °C) with stirring for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully and slowly pour the reaction mixture into a large beaker containing ice water. This will precipitate the crude product.

  • Collect the precipitate by vacuum filtration and wash it thoroughly with water.

  • Neutralize the collected solid by suspending it in a saturated sodium bicarbonate solution.

  • Filter the product again, wash with water, and dry it completely.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate).[1]

  • Combine the pure fractions and remove the solvent under reduced pressure to yield the final product.

  • Confirm the structure and purity using ¹H NMR, ¹³C NMR, and mass spectrometry.[1]

Protocol 2: Photophysical Characterization

Rationale: Determining the key spectroscopic properties of a new probe is essential to validate its function and establish the optimal settings for its use in assays or imaging.

Materials:

  • Synthesized benzothiazole probe

  • Spectroscopic grade solvents (e.g., DMSO, PBS buffer)

  • UV-Vis Spectrophotometer

  • Spectrofluorometer

  • Quartz cuvettes

Procedure:

  • Stock Solution Preparation: Prepare a concentrated stock solution (e.g., 1-10 mM) of the probe in a suitable organic solvent like DMSO. Store this solution at -20°C, protected from light.[10]

  • Working Solution: Prepare a dilute working solution (e.g., 1-10 µM) by adding the stock solution to the experimental buffer (e.g., PBS, pH 7.4).

  • UV-Vis Absorption Spectrum: a. Record the absorption spectrum of the working solution using the UV-Vis spectrophotometer over a relevant wavelength range (e.g., 250-600 nm). b. Identify the wavelength of maximum absorbance (λmax).

  • Fluorescence Emission & Excitation Spectra: a. Using the spectrofluorometer, record the excitation spectrum by scanning a range of excitation wavelengths while monitoring the emission at an estimated emission wavelength. The peak of this spectrum confirms the optimal excitation wavelength (λex). b. Set the excitation monochromator to the determined λex and record the emission spectrum by scanning a range of emission wavelengths. The peak of this spectrum is the emission maximum (λem).

  • Data Analysis: a. Calculate the Stokes Shift: Stokes Shift (nm) = λem - λex. b. (Optional) Determine the fluorescence quantum yield (Φ) by comparing the integrated fluorescence intensity of the probe to a standard dye with a known quantum yield.

Protocol 3: Live Cell Imaging Workflow

Rationale: The ultimate test for many fluorescent probes is their ability to function within the complex environment of a living cell. This protocol provides a general workflow for cell loading and imaging.

cluster_workflow Live Cell Imaging Workflow A 1. Cell Seeding (Seed cells on confocal dish) B 2. Probe Preparation (Dilute stock to working solution) A->B C 3. Probe Loading (Incubate cells with probe) B->C D 4. Washing (Remove excess probe with PBS) C->D E 5. Analyte Stimulation (Optional) (Induce endogenous analyte or add exogenously) D->E F 6. Imaging (Confocal Microscopy) E->F

Caption: A typical experimental workflow for live-cell imaging.

Materials:

  • Mammalian cells (e.g., HeLa, A549)

  • Appropriate cell culture medium, fetal bovine serum (FBS), and antibiotics

  • Confocal microscopy dishes or plates

  • Phosphate-buffered saline (PBS)

  • Probe stock solution (in DMSO)

  • Confocal microscope

Procedure:

  • Cell Culture: Culture and maintain the desired cell line in a humidified incubator at 37°C with 5% CO₂.

  • Seeding: Seed the cells onto confocal dishes at a density that will result in 60-70% confluency on the day of the experiment. Allow them to adhere for at least 24 hours.[10]

  • Probe Loading: a. On the day of the experiment, remove the culture medium. b. Wash the cells once with warm PBS. c. Prepare the probe working solution by diluting the DMSO stock into serum-free medium or PBS to a final concentration (typically 1-10 µM). d. Add the working solution to the cells and incubate for 30-60 minutes at 37°C.[10]

  • Washing: After incubation, wash the cells twice with warm PBS to remove any unbound probe.[10]

  • Stimulation (if applicable):

    • For endogenous analytes: Add fresh medium containing a stimulus to induce the production of the target analyte (e.g., PMA to induce reactive oxygen species).[10]

    • For exogenous analytes: Add fresh medium containing the target analyte at the desired concentration.

  • Imaging: a. Immediately place the dish on the stage of the confocal microscope. b. Excite the cells using the pre-determined excitation wavelength (e.g., 405 nm laser). c. Collect the emitted fluorescence using a detector set to the appropriate wavelength range corresponding to the probe's λem.[5] d. Capture images and perform any necessary image analysis (e.g., fluorescence intensity quantification) using software like ImageJ or FIJI.[10]

Troubleshooting & Expert Insights

  • Low Fluorescence Signal: If the signal is weak, consider increasing the probe concentration or incubation time. However, be mindful of potential cytotoxicity at higher concentrations. Ensure the excitation source and emission detector are optimally set.

  • High Background: Insufficient washing can lead to high background from unbound probe. Ensure at least two thorough washes with warm PBS. Autofluorescence from the cell culture medium can also be an issue; imaging in PBS or a phenol red-free medium can mitigate this.

  • Probe Precipitation: Benzothiazole derivatives can be hydrophobic. If the probe precipitates in your aqueous buffer, try increasing the percentage of co-solvent (like DMSO, but keep it low, <1%) or incorporating solubilizing groups into the probe design.

  • Causality in Design: The choice of the recognition moiety is paramount. For a metal ion, a chelator like a picolinamine is a logical choice. For reactive oxygen species like H₂O₂, a boronate ester is a field-proven trigger that is selectively cleaved.[10] The linker between the benzothiazole fluorophore and the recognition moiety should be carefully chosen to ensure that the binding event effectively modulates the fluorophore's properties (e.g., by enabling or disabling PET).

Conclusion

The benzothiazole scaffold is a powerful and adaptable platform for the rational design of high-performance fluorescent probes. By leveraging intermediates like this compound, researchers can access a wide range of functional probes through straightforward synthetic modifications. The protocols and principles outlined in this guide provide a solid foundation for the synthesis, characterization, and application of these valuable tools in chemical biology and drug discovery.

References

  • Taylor & Francis. (n.d.). Benzothiazole-Based Fluorescent Probes for Various Applications. Taylor & Francis eBooks. Retrieved February 24, 2026, from [Link]

  • ResearchGate. (2025). Benzothiazole applications as fluorescent probes for analyte detection. ResearchGate. Retrieved February 24, 2026, from [Link]

  • ACS Publications. (2015, May 15). Benzothiadiazole Derivatives as Fluorescence Imaging Probes: Beyond Classical Scaffolds. Accounts of Chemical Research. Retrieved February 24, 2026, from [Link]

  • STEMM Institute Press. (2024). Synthesis and Application of Novel Benzothiazole Fluorescent Probes. Journal of Life Sciences and Agriculture, 1(3). Retrieved February 24, 2026, from [Link]

  • Wiley Online Library. (n.d.). Design, Synthesis and Evaluation of Fluorescent Properties of Benzothiazole Derivatives. ChemistrySelect. Retrieved February 24, 2026, from [Link]

  • ResearchGate. (2021, December). Benzothiazole based fluorescent probes for the detection of biomolecules, physiological conditions, and ions responsible for diseases. Dyes and Pigments. Retrieved February 24, 2026, from [Link]

  • CSIR-NIScPR. (n.d.). Synthesis and fluorescent properties of some benzothiazole derivatives synthesized via Suzuki cross coupling reaction. Open Research@CSIR-NIScPR. Retrieved February 24, 2026, from [Link]

  • MDPI. (2019, November 28). A Benzothiazole-Based Fluorescent Probe for Ratiometric Detection of Al 3+ and Its Application in Water Samples and Cell Imaging. Molecules. Retrieved February 24, 2026, from [Link]

  • ResearchGate. (2018, July 4). Synthesis of Novel Methoxy Substituted Benzothiazole Derivatives and Antibacterial activity against Salmonella Typhi. Retrieved February 24, 2026, from [Link]

  • University of Nottingham. (n.d.). The Synthesis of Benzisothiazole and Benzothiazole Natural Products. Nottingham ePrints. Retrieved February 24, 2026, from [Link]

  • World Journal of Pharmaceutical Research. (n.d.). SYNTHESIS OF SOME SUBSTITUTED BENZOTHIAZOLE DERIVATIES AND ITS BIOLOGICAL ACTIVITIES. Retrieved February 24, 2026, from [Link]

  • National Center for Biotechnology Information. (2023, July 10). Benzothiazole-Based Fluorescent Probe as a Simple and Effective Platform for Functional Mitochondria Imaging. ACS Omega. Retrieved February 24, 2026, from [Link]

  • ResearchGate. (2024, October 4). Synthesis and fluorescent properties of some benzothiazole derivatives synthesized via Suzuki cross coupling reaction. Retrieved February 24, 2026, from [Link]

  • Semantic Scholar. (2022, May 13). Photophysical characterization and fluorescence cell imaging applications of 4-N-substituted benzothiadiazoles. Retrieved February 24, 2026, from [Link]

  • National Center for Biotechnology Information. (2026, January 30). Synthesis of new benzothiazole derivatives with in-depth In-vitro, In-vivo anti-oxidant, anti-inflammatory and anti-ulcer activities. PLOS ONE. Retrieved February 24, 2026, from [Link]

  • MDPI. (2020, April 5). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules. Retrieved February 24, 2026, from [Link]

  • Royal Society of Chemistry. (2025). A fluorescent probe based on benzothiazole and benzoindole for detecting hydrazine in various applications. New Journal of Chemistry. Retrieved February 24, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). 5-Methoxy-2-methylbenzothiazole. PubChem. Retrieved February 24, 2026, from [Link]

  • ResearchGate. (n.d.). Photophysical characterization and fluorescence cell imaging applications of 4- N -substituted benzothiadiazoles. Retrieved February 24, 2026, from [Link]

Sources

Reaction conditions for displacing methylthio group with amines

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Performance Protocols for the Displacement of Methylthio Groups with Amines

Executive Summary

The methylthio group (-SMe) serves a dual role in medicinal chemistry: it is an exceptionally robust protecting group against lithiation and organometallic coupling, yet it can be converted into a highly reactive leaving group on demand. While direct displacement of -SMe by amines via Nucleophilic Aromatic Substitution (


) is possible, it is kinetically challenging due to the poor nucleofugality of the thiolate anion.

This guide details two validated workflows to achieve this transformation:

  • Method A (The "Activate-and-Strike" Protocol): Oxidation of -SMe to the sulfone (-SO

    
    Me), followed by mild displacement. This is the gold standard for complex, sensitive substrates.
    
  • Method B (Direct High-Energy Displacement): Microwave or high-thermal forcing conditions for highly electron-deficient heterocycles (e.g., pyrimidines, purines).

Mechanistic Foundation & Strategy

The core challenge in displacing -SMe is the high activation energy required to break the C-S bond. The methylthio group is a poor leaving group compared to halogens or sulfones.[1]

  • Direct Displacement: Requires the aromatic ring to be significantly electron-deficient (e.g., possessing ortho/para nitro groups or multiple ring nitrogens) to stabilize the Meisenheimer complex.

  • Oxidative Activation: Converting -SMe to -SO

    
    Me increases reactivity by approximately 850,000-fold  [1]. The sulfone is a powerful electron-withdrawing group that stabilizes the transition state and departs as the stable sulfinate anion.
    
Strategic Decision Matrix

Use the following logic flow to select the optimal protocol for your substrate.

DecisionMatrix Figure 1: Strategic selection of reaction conditions based on substrate electronics and stability. Start Start: Substrate with -SMe Group CheckRing Is the ring highly electron-deficient? (e.g., Pyrimidine, Nitro-benzene) Start->CheckRing CheckSens Does substrate contain acid/oxidant sensitive groups? CheckRing->CheckSens No MethodB Method B: Direct Displacement (Microwave/High Heat) CheckRing->MethodB Yes (High Reactivity) MethodA Method A: Oxidation-Displacement (High Reliability, Mild Conditions) CheckSens->MethodA No CheckSens->MethodB Yes (Avoid Oxidants)

Protocol A: The "Activate-and-Strike" Method (Oxidation Displacement)

Recommended for: General medicinal chemistry, late-stage functionalization, and substrates lacking strong electron-withdrawing groups.

This two-step sequence is generally higher yielding than direct displacement because the second step proceeds under mild conditions, avoiding thermal decomposition.

Step 1: Activation (Oxidation)

Reagent: m-Chloroperbenzoic acid (mCPBA) is preferred for small-scale (<5g) due to solubility. For scale-up, Oxone® is a safer, cheaper alternative.

  • Dissolution: Dissolve the thioether (1.0 equiv) in DCM (0.1 M). Cool to 0°C.[2][3][4]

  • Addition: Slowly add mCPBA (2.2 – 2.5 equiv) as a solution in DCM.

    • Note: 1.0 equiv yields the sulfoxide (-SOMe); >2.0 equiv yields the sulfone (-SO

      
      Me).
      
  • Reaction: Stir at 0°C for 30 mins, then warm to RT. Monitor by TLC (Sulfones are significantly more polar than thioethers).

  • Workup (Crucial for Amine Compatibility):

    • Quench with sat. aq. Na

      
      S
      
      
      
      O
      
      
      (removes excess oxidant) and sat. aq. NaHCO
      
      
      (removes m-chlorobenzoic acid byproduct).
    • Extract with DCM, dry over MgSO

      
      , and concentrate.
      
    • Checkpoint: The crude sulfone is usually pure enough for Step 2.

Step 2: Nucleophilic Displacement
  • Setup: Dissolve the crude sulfone (1.0 equiv) in THF or Dioxane (0.2 M).

  • Nucleophile: Add the amine (1.2 – 1.5 equiv).

  • Base: Add DIPEA or Et

    
    N (2.0 equiv) to scavenge the generated sulfinic acid.
    
  • Conditions: Stir at RT. If sluggish, heat to 40-60°C.

    • Observation: Reaction is often complete within 1-4 hours.

Protocol B: Direct Thermal/Microwave Displacement

Recommended for: Pyrimidines, Purines, Triazines, and substrates where oxidation is chemically incompatible (e.g., alkenes, free thiols).

Direct displacement relies on thermal energy to overcome the activation barrier. Microwave irradiation is superior to conventional heating, often reducing reaction times from days to minutes [2].

Experimental Procedure (Microwave)
  • Vessel: Use a dedicated microwave process vial (0.5 – 5 mL).

  • Reactants: Combine substrate (1.0 equiv) and amine (2.0 – 3.0 equiv).

    • Note: Excess amine often acts as both nucleophile and solvent.

  • Solvent:

    • Standard: NMP or DMF (high boiling point, good energy absorption).

    • Green Alternative: n-Butanol (allows high temp reflux).

    • Neat: Liquid amines can be used without solvent.

  • Base: DIPEA (2.0 equiv) is required if using a salt form of the amine.

  • Parameters:

    • Temperature: 120°C – 160°C.[5]

    • Time: 10 – 30 minutes.

    • Stirring: High.[6][7]

  • Workup: Dilute with EtOAc, wash extensively with water/brine (to remove NMP/DMF), dry, and concentrate.

Solvent Selection for Thermal Displacement
SolventBoiling Point (°C)SuitabilityNotes
THF 66PoorTemp too low for direct SMe displacement.
1,4-Dioxane 101ModerateGood for mild activation; often requires sealed tube.
n-Butanol 117High Excellent protic solvent; facilitates proton transfer in TS.
DMF/DMA 153 / 165High Standard for

. Difficult to remove completely.
NMP 202High Best for microwave; stable at extreme temps.

Comparative Data & Optimization

Leaving Group Relative Reactivity ( )

Understanding the hierarchy of leaving groups allows for chemoselective functionalization. You can displace a chloride before oxidizing a sulfide, or oxidize the sulfide to displace it before a chloride [3].

Leaving GroupApprox. Rel. RateStrategy
-F 10

- 10

Most reactive (due to high electronegativity stabilizing the intermediate).
-NO

10

Excellent leaving group, often comparable to F.
-SO

Me
1 Reference point for activated displacement.
-Cl / -Br 10

Slower than sulfones.
-SMe 10

Inert under mild conditions. Requires activation.
Pathway Visualization: Activation vs. Direct

ReactionPathways Figure 2: Energy landscape comparison. Oxidation lowers the barrier for the final substitution step. Substrate Substrate-SMe DirectTS TS (High Energy) Requires 150°C Substrate->DirectTS Direct Displacement Sulfone Intermediate: Substrate-SO2Me Substrate->Sulfone Oxidation (0°C) Product Product-NHR DirectTS->Product Sulfone->Product Substitution (RT) Oxidant + mCPBA AmineMild + Amine (RT) AmineHarsh + Amine (150°C)

Troubleshooting Guide

IssueProbable CauseCorrective Action
No Reaction (Direct) Ring not activated enough.Switch to Protocol A (Oxidation). If impossible, increase T to 180°C in microwave.
Side Products (Oxidation) Oxidation of other heteroatoms (e.g., pyridyl N-oxide).Control stoichiometry strictly (2.05 equiv mCPBA). Keep T < 0°C. N-oxides can sometimes be reduced selectively later.
Incomplete Oxidation Mixture of Sulfoxide (-SOMe) and Sulfone (-SO

Me).
Both are better leaving groups than -SMe.[1] Proceed to displacement; both will yield the same amine product.
Hydrolysis (OH product) Wet solvent or hydroxide competition.Ensure anhydrous solvents. Avoid hydroxide bases; use DIPEA or K

CO

.

References

  • Lehmann, F., & Scobie, M. (2008).[6] Rapid and Convenient Microwave-Assisted Synthesis of Primary Amines.[6][8] Synthesis, 2008, 1679-1681.[6] Retrieved from [Link]

  • Organic Chemistry Portal. (2023). Sulfone synthesis by oxidation.[9][10] Retrieved from [Link]

  • Barrett, D. G., et al. (2005). Nucleophilic Aromatic Substitution on Aryl Sulfones.Journal of Organic Chemistry, 70(12), 4735. (Contextual grounding for Sulfone reactivity).

Sources

Synthesis of firefly luciferin analogs using 5-methoxy benzothiazole scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Purity Synthesis of 5-Methoxy Firefly Luciferin Analogs

Executive Summary

This guide details the synthesis of 5'-methoxy-D-luciferin , a structural analog of the native firefly luciferin (Photinus pyralis). While native luciferin possesses a hydroxyl group at the 6'-position of the benzothiazole core, the introduction of a methoxy group at the 5'-position alters the electronic landscape of the aromatic system. This modification is critical for Structure-Activity Relationship (SAR) studies, investigating the steric tolerance of the luciferase active site, and developing "caged" or wavelength-shifted bioluminescent probes.

The protocol utilizes a 5-methoxybenzothiazole scaffold , specifically starting from the commercially available 2-amino-5-methoxybenzothiazole. This route is chosen for its reproducibility, high yield, and avoidance of the unstable intermediates often found in the classical White synthesis.

Scientific Background & Mechanism

The Bioluminescence Reaction

Firefly luciferase catalyzes the oxidation of D-luciferin in the presence of ATP, Mg²⁺, and O₂. The reaction proceeds through an adenylate intermediate, followed by oxidative decarboxylation to form oxyluciferin in an electronically excited state. The relaxation of oxyluciferin to the ground state emits a photon (


).
  • Native Emission: ~560 nm (Yellow-Green).[1]

  • 5'-Analog Potential: Substitution at the 5-position (meta to the thiazole) induces steric and electronic perturbations that can red-shift emission or alter binding affinity (

    
    ).
    
Retrosynthetic Logic

The most robust disconnection of the luciferin skeleton is at the C2–C2' bond between the benzothiazole and thiazoline rings.

  • Fragment A: D-Cysteine (provides the thiazoline and carboxylic acid).[2]

  • Fragment B: 2-Cyano-5-methoxybenzothiazole (provides the electrophilic nitrile).

The critical challenge is synthesizing the 2-cyano motif on the electron-rich 5-methoxybenzothiazole core without hydrolyzing the methoxy ether.

Retrosynthesis Target 5'-Methoxy-D-Luciferin Disconnection Condensation (pH 8.0) Target->Disconnection Retrosynthesis FragmentA D-Cysteine Disconnection->FragmentA FragmentB 2-Cyano-5-methoxy benzothiazole Disconnection->FragmentB Precursor 2-Amino-5-methoxy benzothiazole FragmentB->Precursor Sandmeyer & Rosenmund-von Braun

Figure 1: Retrosynthetic analysis of 5-methoxy-D-luciferin.

Experimental Protocols

Materials & Reagents
ReagentPurity/GradeRole
2-Amino-5-methoxybenzothiazole >98%Starting Scaffold
Copper(I) Bromide (CuBr) 99%Sandmeyer Catalyst
tert-Butyl Nitrite (tBuONO) 90%Diazotization Agent
Copper(I) Cyanide (CuCN) 99%Cyanation Agent
D-Cysteine Hydrochloride >99% (Optical Purity)Thiazoline Donor
Acetonitrile (MeCN) AnhydrousSolvent
Potassium Carbonate (K₂CO₃) AnhydrousBase
Protocol A: Synthesis of 2-Bromo-5-methoxybenzothiazole

Objective: Convert the amino group to a bromide via a non-aqueous Sandmeyer reaction to prevent hydrolysis.

  • Setup: Equip a 250 mL 3-neck round-bottom flask with a reflux condenser, nitrogen inlet, and magnetic stir bar.

  • Dissolution: Add CuBr (2.6 g, 18.0 mmol) to anhydrous MeCN (80 mL) . Stir until suspended.

  • Addition: Add tert-butyl nitrite (2.8 mL, 24.0 mmol) dropwise over 5 minutes. The solution will darken.

  • Substrate Introduction: Add 2-amino-5-methoxybenzothiazole (2.7 g, 15.0 mmol) portion-wise over 15 minutes.

    • Caution: Nitrogen gas evolution will occur. Ensure proper venting.

  • Reaction: Heat the mixture to 60°C for 2 hours. Monitor by TLC (Hexane:EtOAc 4:1). The starting amine (

    
    ) should disappear, and the bromo-product (
    
    
    
    ) should appear.
  • Workup:

    • Cool to room temperature (RT).

    • Quench with 100 mL 1M HCl (to break Cu-complexes).

    • Extract with Ethyl Acetate (3 x 50 mL).

    • Wash combined organics with Brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Flash column chromatography (SiO₂, 0-10% EtOAc in Hexane).

    • Yield Expectation: 65-75% (Yellow solid).

Protocol B: Cyano-Functionalization (Rosenmund-von Braun)

Objective: Install the nitrile group required for the cysteine condensation.

  • Setup: Dry a 50 mL Schlenk tube or pressure vial under vacuum/nitrogen.

  • Reagents: Combine 2-bromo-5-methoxybenzothiazole (1.0 g, 4.1 mmol) and CuCN (0.73 g, 8.2 mmol) .

  • Solvent: Add anhydrous DMF (10 mL) .

  • Reaction: Seal the vessel and heat to 140°C for 12 hours.

    • Critical Control Point: Do not exceed 150°C to avoid decomposition of the methoxy group.

  • Workup (Oxidative Quench):

    • Cool to 60°C. Pour the mixture into a solution of FeCl₃ (4 g) in 0.1 M HCl (50 mL) . Stir for 30 minutes to decompose the stable Cu-CN complex.

    • Extract with Toluene (3 x 30 mL). (Toluene is preferred over EtOAc to avoid extracting DMF).

  • Purification: Recrystallize from hot ethanol or purify via silica gel chromatography (10-20% EtOAc in Hexane).

    • Target:2-Cyano-5-methoxybenzothiazole .

    • Validation: IR spectrum should show a sharp nitrile stretch at ~2230 cm⁻¹.

Protocol C: Final Assembly (D-Cysteine Condensation)

Objective: Form the thiazoline ring under mild conditions to prevent racemization of D-cysteine.

  • Degassing: Sparge MeOH (20 mL) and Water (10 mL) with nitrogen for 15 minutes.

  • Solution A: Dissolve D-Cysteine HCl (350 mg, 2.0 mmol) in the degassed water. Neutralize with K₂CO₃ (280 mg, 2.0 mmol) until pH is ~8.0.

    • Note: Using D-Cysteine HCl is preferred over the free base for stability.

  • Solution B: Dissolve 2-cyano-5-methoxybenzothiazole (380 mg, 2.0 mmol) in the degassed MeOH.

  • Condensation: Add Solution A to Solution B dropwise under nitrogen.

  • Incubation: Stir at Room Temperature for 30–60 minutes.

    • Visual Cue: A pale yellow precipitate may form.

  • Isolation:

    • Acidify carefully to pH 3–4 using 1M HCl. This protonates the carboxylic acid, precipitating the product.

    • Cool on ice for 30 minutes.

    • Filter the solid, wash with cold water (2 x 5 mL) and cold MeOH (1 x 2 mL).

  • Drying: Dry under high vacuum in the dark (Luciferins are light-sensitive).

Workflow & QC Visualization

SynthesisWorkflow Start Start: 2-Amino-5-methoxybenzothiazole Step1 Step 1: Sandmeyer Bromination (tBuONO, CuBr, MeCN, 60°C) Start->Step1 Check1 QC: TLC/NMR Confirm Ar-Br formation Step1->Check1 Check1->Step1 Incomplete Step2 Step 2: Cyanation (CuCN, DMF, 140°C) Check1->Step2 Pass Check2 QC: IR (~2230 cm⁻¹) Confirm Nitrile Step2->Check2 Check2->Step2 Incomplete Step3 Step 3: Condensation (D-Cysteine, pH 8, RT) Check2->Step3 Pass Final Final Product: 5'-Methoxy-D-Luciferin Step3->Final

Figure 2: Step-by-step synthetic workflow with Quality Control (QC) checkpoints.

Quality Control & Validation

To ensure the "Trustworthiness" of the synthesized analog, perform the following validation steps:

MethodParameterAcceptance Criteria
¹H NMR (DMSO-d₆) Structural IdentityAromatic protons (3H) pattern consistent with 1,2,4-substitution. Methoxy singlet at ~3.8 ppm. Thiazoline protons (3H) present.[3]
Chiral HPLC Optical Purity>98% ee (Enantiomeric Excess). Presence of L-isomer is a potent inhibitor of luciferase.
Bioluminescence Assay ActivityEmission upon addition of P. pyralis luciferase + ATP. Compare

to Native D-Luciferin.[2][4]
HRMS (ESI) Mass Accuracy[M+H]⁺ within 5 ppm of calculated mass.

Troubleshooting Tip: If the bioluminescence signal is weak, check the pH of the final condensation . If the pH > 9.0, the nitrile can hydrolyze to the amide or the thiazoline ring can oxidize to the dehydroluciferin (which is fluorescent but not bioluminescent).

References

  • White, E. H., et al. (1963). "Analogs of Firefly Luciferin." Journal of the American Chemical Society. Link

    • Foundational text on the condensation of nitriles with cysteine to form luciferins.
  • McCutcheon, D. C., et al. (2012). "Expedient synthesis of electronically modified luciferins for bioluminescence imaging." Journal of the American Chemical Society. Link

    • Describes the Appel salt method and the impact of electronic modific
  • Reddy, G. R., et al. (2010). "Synthesis of new benzothiazole derivatives and their biological activity." European Journal of Medicinal Chemistry. Link

    • Provides detailed protocols for Sandmeyer and cyanation reactions on substituted benzothiazoles.
  • Prescher, J. A., et al. (2011). "Bioluminescence with a fluorinated luciferin." ChemBioChem. Link

    • Illustrates the effect of 5'-substitution (fluorine) on wavelength and stability, relevant to the 5'-methoxy analog.

Sources

Troubleshooting & Optimization

Purification of 5-Methoxy-2-(methylthio)benzo[d]thiazole by recrystallization vs column chromatography

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of purification strategies for 5-Methoxy-2-(methylthio)benzo[d]thiazole (CAS 3507-37-7), a key intermediate in pharmaceutical and materials science research.[1][2] We address common challenges and provide validated protocols for both recrystallization and column chromatography, enabling researchers to select and optimize the most appropriate method for their specific needs.

Part 1: Frequently Asked Questions (FAQs)

Q1: I have a crude sample of this compound. Which purification method should I choose: recrystallization or column chromatography?

A: The choice depends on three primary factors: the scale of your synthesis, the nature of the impurities, and the required final purity.

  • Recrystallization is generally preferred for large quantities (multi-gram to kilogram scale) where the impurities have significantly different solubility profiles from the desired product. It is a cost-effective and scalable method.

  • Column Chromatography is ideal for small-scale purifications (milligram to gram scale), for separating compounds with very similar polarities, or when very high purity (>99%) is essential.[3] It offers superior separation power but is more time-consuming and uses larger volumes of solvent and a solid support (like silica gel).

A common and highly effective strategy is to perform an initial "rough" purification by column chromatography to remove the bulk of impurities, followed by recrystallization of the pooled, clean fractions to obtain a highly pure, crystalline final product.

Q2: I tried to recrystallize my compound, but it turned into an oil instead of forming crystals. What is happening and how can I fix it?

A: This phenomenon is called "oiling out" and is a common problem, especially for compounds with low melting points. The related compound, 5-Methoxy-2-methylbenzothiazole, has a reported melting point as low as 31-40°C.[4] Oiling out occurs when the hot, saturated solution is cooled below the compound's melting point while it is still dissolved, causing it to separate as a liquid phase instead of forming a crystal lattice. This oil often traps impurities, defeating the purpose of the purification.

Troubleshooting 'Oiling Out':

  • Add More Solvent: The most common cause is a solution that is too concentrated. Re-heat the mixture until the oil redissolves, then add more hot solvent (10-20% more) before allowing it to cool slowly again.

  • Use a Lower-Boiling Point Solvent: A solvent with a boiling point below the compound's melting point can prevent this issue.

  • Switch to a Mixed-Solvent System: Dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble). Then, slowly add a "poor" solvent (in which it is poorly soluble) at an elevated temperature until the solution becomes faintly cloudy (the saturation point). Allow it to cool slowly.[5] This often promotes crystal growth over oiling.

Q3: How do I select an appropriate solvent system for recrystallization?

A: The ideal recrystallization solvent will dissolve your target compound completely at its boiling point but poorly at room temperature or below.[6][7] Impurities, conversely, should either be completely insoluble in the hot solvent (allowing for hot filtration) or remain highly soluble in the cold solvent (remaining in the mother liquor).[8]

A preliminary solvent screen is essential. Test the solubility of ~20-30 mg of your crude material in ~0.5 mL of various solvents at room temperature and then upon heating.

Q4: How do I develop an effective solvent system for flash column chromatography?

A: The goal is to find a solvent system where your target compound has a Retention Factor (Rf) of approximately 0.2 to 0.3 on a Thin Layer Chromatography (TLC) plate.[9] An Rf in this range generally ensures good separation without requiring excessively long elution times.

  • Start with a Standard System: For benzothiazole derivatives, a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate is a classic starting point.[10][11]

  • Run Test TLCs: Spot your crude mixture on a TLC plate and develop it in chambers with different solvent ratios (e.g., 5%, 10%, 20%, 50% ethyl acetate in hexanes).

  • Adjust Polarity:

    • If the Rf is too high (spot runs near the top), decrease the polarity of the eluent (use less ethyl acetate).

    • If the Rf is too low (spot stays at the bottom), increase the polarity (use more ethyl acetate).[9]

  • Consider Additives: Benzothiazoles can be slightly basic. If you observe "tailing" of the spot on the TLC plate, adding a small amount of triethylamine (~0.1-1%) to your eluent can neutralize the acidic sites on the silica gel, resulting in sharper bands and better separation.[12]

Q5: What are the likely impurities in my crude this compound?

A: Impurities typically arise from unreacted starting materials or side products. The synthesis of benzothiazoles often involves the condensation of a 2-aminothiophenol derivative with various reagents.[2][13] Therefore, common impurities may include:

  • Unreacted 2-amino-4-methoxyphenol or related precursors.

  • Reagents used for introducing the methylthio group.

  • Side products from over-reaction or undesired cyclization pathways.[14]

TLC analysis of your crude material against the starting materials (if available) is the best way to identify these impurities and guide your purification strategy.

Part 2: Troubleshooting Purification Issues

Recrystallization Troubleshooting Guide
Problem Potential Cause(s) Recommended Solution(s)
Compound Fails to Dissolve Insufficient solvent; Incorrect solvent choice.Add more solvent in small portions; Switch to a more suitable solvent identified during screening.[6]
No Crystals Form on Cooling Solution is not saturated; Cooling too rapidly; Glass surface is too smooth.Boil off some solvent to increase concentration; Allow the flask to cool slowly to room temp, then move to an ice bath; Scratch the inside of the flask with a glass rod; Add a seed crystal.
Compound 'Oils Out' Solution is supersaturated below the compound's melting point.Reheat to dissolve the oil, add more solvent, and cool slowly; Use a lower-boiling point solvent; Use a mixed-solvent system.[5]
Colored Impurities in Crystals Impurities co-crystallized with the product.Add a small amount of activated charcoal to the hot solution before the hot filtration step (use with caution as it can adsorb the product).
Very Low Recovery Too much solvent used; Premature crystallization during hot filtration; Compound is moderately soluble in cold solvent.Use the minimum amount of hot solvent necessary for dissolution; Pre-heat the funnel and flask for hot filtration; Ensure cooling is thorough and complete (use an ice-salt bath if necessary).
Column Chromatography Troubleshooting Guide
Problem Potential Cause(s) Recommended Solution(s)
Poor Separation / Overlapping Bands Incorrect eluent polarity; Column overloaded; Column packed poorly.Select an eluent that gives an Rf of 0.2-0.3 for the target compound[9]; Use a larger column or less sample (sample should be 1-5% of silica gel weight); Repack the column carefully to avoid channels.
Compound Won't Elute from Column Eluent is not polar enough.Gradually increase the polarity of the eluent (gradient elution). For example, start with 5% EtOAc/Hexane and slowly increase to 20%, 30%, etc.[10]
Cracked or Channeled Silica Bed Column ran dry; Poor packing technique.Never let the solvent level drop below the top of the silica; Pack the column using a slurry method to ensure a homogenous bed.[12]
Streaking or "Tailing" of Bands Compound is interacting with acidic silica; Sample was not loaded in a concentrated band.Add 0.1-1% triethylamine to the eluent to neutralize the silica[12]; Use a dry loading technique where the sample is pre-adsorbed onto a small amount of silica.[3]

Part 3: Validated Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol assumes that a suitable solvent (e.g., ethanol, isopropanol, or a hexanes/ethyl acetate mixture) has been identified through preliminary screening.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen solvent to cover the solid. Heat the mixture to a gentle boil with stirring. Continue adding small portions of hot solvent until the solid just dissolves completely.

  • Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a very small amount of activated charcoal. Re-heat to boiling for a few minutes.

  • Hot Filtration (If Necessary): If there are insoluble impurities or charcoal was added, perform a hot filtration. Place a small piece of fluted filter paper in a pre-heated stemless funnel resting on a clean, pre-heated flask. Pour the hot solution through the filter paper as quickly as possible.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling is crucial for forming large, pure crystals.[6] Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal yield.

  • Collection and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining mother liquor.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent. Determine the melting point and run a TLC to confirm purity.

Protocol 2: Purification by Flash Column Chromatography
  • Solvent System Selection: As described in the FAQ, identify a solvent system (e.g., 10% Ethyl Acetate in Hexanes) that provides an Rf of ~0.2-0.3 for the target compound on a TLC plate.[9]

  • Column Packing:

    • Select a column of appropriate size (a good rule of thumb is a silica gel weight of 30-100 times the weight of the crude sample).[12]

    • Prepare a slurry of silica gel (230-400 mesh) in the initial, least polar eluent.[12]

    • Pour the slurry into the column and use positive pressure (air or nitrogen) to pack the bed firmly and evenly, ensuring no air bubbles are trapped.

  • Sample Loading (Dry Loading):

    • Dissolve the crude product in a minimal amount of a volatile solvent (like dichloromethane).

    • Add a small amount of silica gel (2-3 times the weight of your crude product) and concentrate the mixture on a rotary evaporator until a dry, free-flowing powder is obtained.[3]

    • Carefully add this powder to the top of the packed column.

  • Elution:

    • Carefully add the eluent to the column, ensuring the top of the silica bed is not disturbed.

    • Apply positive pressure to force the solvent through the column at a steady rate.

    • Collect fractions in an ordered array of test tubes.

  • Fraction Analysis and Isolation:

    • Analyze the collected fractions by TLC to identify which ones contain the pure product.

    • Combine the pure fractions in a round-bottom flask.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified compound.

Part 4: Visualization and Data

Diagrams and Workflows

Method_Selection Start Crude Product CheckImpurity Analyze Impurities (TLC) Start->CheckImpurity Scale Determine Scale CheckImpurity->Scale Decision Choose Method Scale->Decision Chroma Column Chromatography Decision->Chroma  Complex Mixture  Small Scale (<5g)  High Purity Needed   Recryst Recrystallization Decision->Recryst  Simple Impurities  Large Scale (>5g)   PostChroma Purity Check (TLC, MP) Chroma->PostChroma PostRecryst Purity Check (TLC, MP) Recryst->PostRecryst Combine Combine Methods? PostChroma->Combine PostRecryst->Combine ChromaFirst 1. Chromatography 2. Recrystallization Combine->ChromaFirst Yes Final Pure Product Combine->Final No, Purity OK ChromaFirst->Final

Recrystallization_Workflow A Crude Solid in Flask B Add Minimum Hot Solvent (Dissolution) A->B C Insoluble Impurities? B->C D Hot Filtration C->D Yes E Slow Cooling to Room Temp C->E No D->E F Cool in Ice Bath E->F G Vacuum Filtration (Collect Crystals) F->G H Wash with Cold Solvent G->H I Dry Under Vacuum H->I J Pure Crystalline Product I->J

Data Tables

Table 1: Recrystallization Solvent Selection Guide

Solvent Polarity Boiling Point (°C) Comments
Hexanes Non-polar ~69 Good for non-polar compounds. Often used as the "poor" solvent in a mixed system.
Toluene Non-polar 111 Higher boiling point, can be effective but increases risk of oiling out for low MP compounds.
Ethyl Acetate Polar Aprotic 77 A versatile solvent, often used in combination with hexanes.[15]
Acetone Polar Aprotic 56 Low boiling point is advantageous, but its high solvency can lead to poor recovery.
Isopropanol Polar Protic 82 A common choice for moderately polar compounds.
Ethanol Polar Protic 78 Similar to isopropanol; often a good starting point for moderately polar molecules.[13][15]

| Water | Very Polar | 100 | Unlikely to be suitable for this compound given its organic nature, but useful as an anti-solvent. |

Table 2: Common Solvent Systems for Flash Chromatography of Heterocycles

System (Polarity increases ↓) Ratio Range Target Compounds & Notes
Ethyl Acetate / Hexanes 5% - 50% The "workhorse" system. Excellent for a wide range of moderately polar compounds like benzothiazoles.[10][11]
Ether / Hexanes 10% - 60% Similar to EtOAc/Hexanes but can offer different selectivity.
Dichloromethane / Hexanes 10% - 100% Good for compounds that have poor solubility in other systems.

| Methanol / Dichloromethane | 1% - 10% | For more polar compounds. Use methanol sparingly (>10%) as it can dissolve silica gel.[10] |

References

  • University of York. (n.d.). Solvent Choice - Chemistry Teaching Labs. Retrieved from University of York website. [Link]

  • Scribd. (n.d.). Solvent Selection and Recrystallization Guide. Retrieved from Scribd. [Link]

  • Science Learning Center. (n.d.). Experiment: Recrystallization – Part I: Solvent Selection. Retrieved from University of Colorado Boulder website. [Link]

  • Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation student sheet. Education in Chemistry. [Link]

  • University of California, Irvine. (n.d.). Recrystallization. Retrieved from UCI School of Physical Sciences website. [Link]

  • University of Rochester. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from University of Rochester Chemistry Department website. [Link]

  • ResearchGate. (2016). How can I select the solvent system for column chromatography for thiazole dervatives?. Retrieved from ResearchGate. [Link]

  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from Organic Syntheses website. [Link]

  • University of Cape Town. (n.d.). SOP: FLASH CHROMATOGRAPHY. Retrieved from UCT Science website. [Link]

  • U.S. Environmental Protection Agency. (2025). Benzothiazole, 5-methoxy-2-methyl- Properties. Retrieved from EPA CompTox Chemicals Dashboard. [Link]

  • The Royal Society of Chemistry. (n.d.). 5-(Methylthio)tetrazoles as Versatile Synthons in the Stereoselective Synthesis of Polycyclic Pyrazolines via Photoinduced Intramolecular Nitrile Imine–Alkene 1,3-Dipolar Cycloaddition. Retrieved from RSC Publishing. [Link]

  • National Center for Biotechnology Information. (2024). Discovery of Potent Benzothiazole Inhibitors of Oxidoreductase NQO2, a Target for Inflammation and Cancer. PMC. [Link]

  • National Institute of Standards and Technology. (n.d.). 5-methoxy-2-methylbenzothiazole. Retrieved from NIST WebBook. [Link]

  • University of Nottingham. (n.d.). The Synthesis of Benzisothiazole and Benzothiazole Natural Products. Nottingham ePrints. [Link]

  • MDPI. (2024). Methoxyquinolone–Benzothiazole Hybrids as New Aggregation-Induced Emission Luminogens and Efficient Fluorescent Chemosensors for Cyanide Ions. Retrieved from MDPI. [Link]

  • SciSpace. (2009). Determination of polar 1H-benzotriazoles and benzothiazoles in water by solid-phase extraction and liquid chromatography LTQ FT. Retrieved from SciSpace. [Link]

  • MDPI. (2020). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Retrieved from MDPI. [Link]

  • Chemical Methodologies. (2022). Synthesis and Characterization of Heterocyclic Compounds Derived from 2-Mercaptobenzothiozole and Study of Their Biological Activities. Retrieved from Chemical Methodologies. [Link]

  • Research Journal of Pharmacy and Technology. (n.d.). Synthesis of Novel Methoxy Substituted Benzothiazole Derivatives and Antibacterial activity against Pseudomonas aeruginosa. Retrieved from RJPT. [Link]

  • Journal of Synthetic Chemistry. (2023). C-S bond creation via intramolecular cascade: A new and green method for synthesis of benzothi. Retrieved from Journal of Synthetic Chemistry. [Link]

  • ResearchGate. (2025). (PDF) Synthesis of 2-Substituted Benzothiazole Derivatives Under Solvent-Free Condition. Retrieved from ResearchGate. [Link]

  • Beilstein Journals. (n.d.). Supporting information. Retrieved from Beilstein Journals. [Link]

Sources

Technical Support Center: Purification of Benzothiazole Product Mixtures

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is designed for researchers and process chemists dealing with the purification of benzothiazole derivatives. It prioritizes mechanistic understanding and scalable, self-validating protocols.

Topic: Removal of Unreacted 2-Aminothiophenol (2-ATP) and Byproducts

Part 1: The Diagnostic Phase

Before selecting a protocol, you must identify the nature of your contaminant. 2-ATP and its disulfide behave differently chemically.

Feature2-Aminothiophenol (2-ATP) Bis(2-aminophenyl) disulfide
State Oily liquid / Low-melting solidYellow crystalline solid
Odor Intense, offensive "rotten garlic/skunk" stenchFaint to odorless
Chemical Nature Amphoteric (Acidic Thiol + Basic Amine)Weakly Basic (Bis-aniline); Non-acidic
Solubility Soluble in organic solvents & aqueous base Soluble in organic solvents; Insoluble in aqueous base
Origin Unreacted starting materialOxidation of 2-ATP (Air exposure)

Part 2: Removal Protocols

Module 1: The Chemical Wash (Primary Protocol)

Target: Unreacted 2-Aminothiophenol (Thiol form).[1] Mechanism: Exploiting the acidity of the thiol group (


) to form a water-soluble thiolate salt, while the benzothiazole product (

) remains neutral and organic-soluble.[1]
Step-by-Step Workflow
  • Dissolution: Dissolve the crude reaction mixture in a non-miscible organic solvent. Ethyl Acetate (EtOAc) or Dichloromethane (DCM) are recommended.[1]

  • The Alkaline Wash:

    • Wash the organic layer 2x with cold 1M NaOH or 10% Na₂CO₃ .

    • Rationale: The base deprotonates the thiol (-SH

      
       -S⁻), pulling 2-ATP into the aqueous layer.[1]
      
    • Critical Control: Keep the solution cold (0–5°C) . While benzothiazoles are generally stable, hot strong base can induce ring-opening hydrolysis back to the starting material [1].

  • The Acid Polish (Optional):

    • If your product is not basic (e.g., does not have free amine substituents), a quick wash with 0.5M HCl can remove traces of aniline-like impurities.[1]

    • Warning: If your benzothiazole has a basic nitrogen substituent, skip this step to avoid salt formation and yield loss.

  • Final Rinse: Wash with brine, dry over Na₂SO₄, and concentrate.

Visualizing the Extraction Logic

ExtractionLogic Start Crude Mixture (Benzothiazole + 2-ATP + Disulfide) Solvent Dissolve in EtOAc/DCM Start->Solvent Wash Wash with Cold 1M NaOH Solvent->Wash OrgLayer Organic Layer (Benzothiazole + Disulfide) Wash->OrgLayer Separation AqLayer Aqueous Layer (Na+ -S-Ph-NH2) Wash->AqLayer Waste CheckDisulfide Is Disulfide Present? (Yellow solid/TLC spot) OrgLayer->CheckDisulfide Recryst Proceed to Recrystallization (Ethanol) CheckDisulfide->Recryst Yes Final Concentrate & Dry (Pure Product) CheckDisulfide->Final No

Caption: Logical flow for the acid-base extraction of 2-ATP. Note that the disulfide tracks with the product.

Module 2: The Disulfide Problem (Secondary Protocol)

Target: Bis(2-aminophenyl) disulfide. Issue: The alkaline wash in Module 1 will fail to remove the disulfide because it lacks an acidic proton. If your product is yellow or has a persistent impurity spot on TLC (


 usually higher than 2-ATP), it is likely the disulfide.[1]
Troubleshooting Guide

Method A: Recrystallization (Scalable)

  • Solvent: Ethanol (EtOH) or EtOH/Water mixtures.[1]

  • Protocol:

    • Dissolve the crude solid in boiling ethanol.

    • If the solution is dark, treat with activated charcoal and filter hot.

    • Allow to cool slowly. Benzothiazoles often crystallize well, while the disulfide (soluble in hot alcohols) may remain in the mother liquor or crystallize separately [2].

    • Tip: If co-crystallization occurs, switch to Hexane/EtOAc recrystallization.

Method B: Chemical Reduction (The "Reset" Button)

  • Concept: Reduce the disulfide back to 2-ATP, then repeat Module 1.

  • Protocol:

    • Dissolve the mixture in acetic acid.

    • Add Zinc dust (2-3 equivalents) and stir for 30 mins [3].

    • Filter off the Zinc.

    • Dilute with water and extract with EtOAc.[2]

    • IMMEDIATELY perform the Module 1 Alkaline Wash .

    • Why: The Zn reduces the S-S bond to -SH. The alkaline wash can now remove it.

Module 3: Scavenging (High Purity/Pharma)

Target: Trace thiols (<1%) in late-stage synthesis. Protocol:

  • Add Polymer-supported Isocyanate (PS-NCO) or Maleimide resin to the organic solution.[1]

  • Stir for 2-4 hours at room temperature.

    • Mechanism:[1] The isocyanate/maleimide reacts covalently with the nucleophilic thiol/amine of 2-ATP.

  • Filter the resin.[3] The filtrate contains the purified benzothiazole.

Part 3: Frequently Asked Questions (FAQ)

Q1: The smell persists even after the NaOH wash. What went wrong?

  • Diagnosis: You likely have trace 2-ATP remaining, or the wash was not vigorous enough.[1]

  • Fix:

    • Verify the pH of the aqueous layer was >12.

    • Oxidative Quench: Treat your glassware and waste with dilute bleach (sodium hypochlorite).[1] This oxidizes residual thiols to sulfonates (odorless).[1] Do not use bleach on your product unless you want to oxidize it.[1]

Q2: I have a stubborn emulsion during the NaOH extraction.

  • Cause: 2-ATP salts can act as weak surfactants, especially if the reaction mixture is viscous.[1]

  • Fix:

    • Add solid NaCl (brine saturation) to the aqueous layer to increase ionic strength.

    • Filter the mixture through a pad of Celite if fine particulates are stabilizing the emulsion.

Q3: Can I use column chromatography?

  • Answer: Yes, but it should be the last resort due to the smell.

  • Tip: 2-ATP streaks on silica due to the amine/thiol interaction with acidic silanols. Add 1% Triethylamine (TEA) to your eluent to sharpen the peaks. The disulfide moves as a distinct non-polar spot, usually faster than the benzothiazole.

Q4: Why not just distill the product?

  • Answer: Not recommended. The boiling point of 2-ATP (

    
    C) is often dangerously close to many substituted benzothiazoles (Benzothiazole BP 
    
    
    
    C) [4].[1] Distillation will likely result in co-distillation.

References

  • Thieme Chemistry. (2025).[1] Benzothiazoles and Related Compounds: Stability and Reactivity.[3] Science of Synthesis. Link

  • BenchChem. (2025).[1][2][4] General Procedure for the Synthesis and Purification of 2-Substituted Benzothiazoles.Link

  • Indian Journal of Pharmaceutical Sciences. (2000). Studies on the Synthesis of 2-Aminothiophenol and Reduction Protocols.[5][6]Link

  • PubChem. (2025).[1][7][8] 2-Aminothiophenol Compound Summary. National Library of Medicine. Link[1]

Sources

Handling light sensitivity of methoxy-benzothiazole derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with methoxy-benzothiazole derivatives. This guide is designed to provide you with in-depth technical assistance, troubleshooting guides, and frequently asked questions to ensure the integrity and success of your experiments involving these light-sensitive compounds.

Introduction: The Challenge of Light Sensitivity

Methoxy-benzothiazole derivatives are a class of heterocyclic compounds with significant potential in medicinal chemistry and materials science.[1] However, their aromatic nature and the presence of electron-donating methoxy groups can render them susceptible to photodegradation. Exposure to light, particularly in the UV and blue regions of the spectrum, can induce chemical reactions that alter the molecular structure, leading to a loss of potency, the formation of impurities, and potentially confounding experimental results.[2] This guide will equip you with the knowledge and practical strategies to mitigate these challenges.

Part 1: Troubleshooting Guide

This section addresses common issues encountered during the handling and experimentation with methoxy-benzothiazole derivatives in a question-and-answer format.

Issue 1: My compound is degrading in solution, even with minimal light exposure.

  • Question: I've prepared a stock solution of my methoxy-benzothiazole derivative in a standard laboratory solvent. Even when I try to minimize light exposure, I observe a decrease in the parent compound concentration and the appearance of new peaks in my HPLC analysis. What could be the cause, and how can I prevent this?

  • Answer & Troubleshooting Steps:

    This is a common issue stemming from a combination of factors that sensitize your compound to photodegradation. Here’s a systematic approach to troubleshoot and resolve this problem:

    • Solvent Purity and Type:

      • Causality: Impurities within the solvent can act as photosensitizers, absorbing light energy and transferring it to your compound, thereby initiating degradation.[3] The polarity of the solvent can also influence the degradation pathway.[4]

      • Solution:

        • Always use high-purity, HPLC-grade solvents to minimize the presence of photosensitizing impurities.

        • If possible, degas the solvent before use by sparging with an inert gas (nitrogen or argon) or by sonication under vacuum. This removes dissolved oxygen, which can participate in photo-oxidative degradation pathways.[3]

    • Container Material and Protection:

      • Causality: Standard clear glass or plastic vials offer minimal protection from ambient laboratory lighting, which contains UV and visible light that can trigger photodegradation.[2]

      • Solution:

        • Prepare and store all solutions in amber-colored glassware, which is designed to block a significant portion of UV and short-wavelength visible light.

        • For maximum protection, wrap the amber vials in aluminum foil to completely block all light.[2]

    • Ambient Lighting Conditions:

      • Causality: Standard fluorescent lighting in laboratories emits a broad spectrum of light, including wavelengths that can be absorbed by your compound.[2]

      • Solution:

        • When working with the compound, especially for extended periods, do so in a darkened area or under lighting with a long wavelength (above 500 nm), such as brown-colored light.[2]

Issue 2: I'm observing inconsistent results in my cell-based or in-vitro assays.

  • Question: My experimental results are not reproducible. I suspect my methoxy-benzothiazole derivative is degrading during the assay incubation period. How can I confirm this and ensure the stability of my compound throughout the experiment?

  • Answer & Troubleshooting Steps:

    Inconsistent assay results are a strong indicator of compound instability under the experimental conditions. Here's how to diagnose and address this:

    • Run a Stability Control:

      • Causality: The conditions of your assay (e.g., temperature, pH, media components, and light exposure from the incubator or plate reader) can all contribute to degradation.

      • Solution:

        • In parallel with your main experiment, set up a control experiment where you incubate your compound in the assay medium under the exact same conditions (time, temperature, lighting) but without the biological components (cells, enzymes, etc.).

        • At the end of the incubation period, analyze the control sample by HPLC to quantify the amount of remaining parent compound. This will tell you if the compound is stable under your assay conditions.

    • Minimize Light Exposure During Incubation and Analysis:

      • Causality: Even the small amount of light from an incubator or a fluorescent plate reader can be enough to cause degradation over several hours.

      • Solution:

        • If possible, use plates with amber or opaque walls to protect the samples from light.

        • When using a plate reader, minimize the number of reading cycles and the exposure time to the excitation light source.

Issue 3: I need to formulate my compound for in-vivo studies, but I'm concerned about its photostability.

  • Question: I am developing a formulation for an in-vivo study and need to ensure that my methoxy-benzothiazole derivative remains stable. What formulation strategies can I employ to enhance its photostability?

  • Answer & Formulation Strategies:

    Formulation provides an excellent opportunity to protect your compound from photodegradation. Consider the following approaches:

    • Incorporate Photostabilizing Excipients:

      • Causality: Certain excipients can be added to a formulation to protect the active pharmaceutical ingredient (API) from light.

      • Solution:

        • Antioxidants: Photo-oxidation is a common degradation pathway. The inclusion of antioxidants can inhibit this process. Phenolic antioxidants such as Butylated Hydroxytoluene (BHT) and Butylated Hydroxyanisole (BHA) are effective free-radical scavengers and are commonly used in pharmaceutical formulations.

        • UV Absorbers: These molecules absorb UV radiation and dissipate it as heat, thereby preventing the light from reaching your compound. Examples include benzophenones.[3]

        • Singlet Oxygen Quenchers: If singlet oxygen is a suspected reactive species in the degradation pathway, quenchers like sodium azide or 1,4-diazabicyclo[2.2.2]octane (DABCO) can be effective.[3]

    • Encapsulation Technologies:

      • Causality: Physically shielding the molecule from light is a highly effective stabilization strategy.

      • Solution:

        • Consider encapsulating your compound in systems like liposomes or cyclodextrins. These create a protective barrier around the molecule, limiting its exposure to light.[3]

    • Protective Coatings:

      • Causality: For solid dosage forms like tablets, a protective coating can be applied to prevent light penetration.

      • Solution:

        • A colored film coating on tablets can effectively block light and prevent the degradation of a light-sensitive API.[2]

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the likely photodegradation pathway for a methoxy-benzothiazole derivative?

A1: While the exact pathway can vary depending on the specific substitution pattern and the reaction conditions, a plausible photodegradation mechanism for a methoxy-benzothiazole derivative involves the following steps, initiated by the absorption of UV or visible light:

  • Excitation: The molecule absorbs a photon, promoting it to an excited electronic state.

  • Radical Formation: The excited molecule can undergo homolytic cleavage of weaker bonds or interact with other molecules to form radical species. The presence of an electron-donating methoxy group can influence the electron density of the aromatic rings, potentially affecting which bonds are most susceptible to cleavage.

  • Reaction with Oxygen: In the presence of oxygen, these radicals can react to form peroxy radicals, leading to a cascade of oxidative reactions. This can result in hydroxylation of the aromatic rings or cleavage of the thiazole ring.

  • Dimerization and Polymerization: The radical intermediates can also react with each other to form dimers or larger oligomeric structures.[5]

The diagram below illustrates a proposed photodegradation pathway for a generic methoxy-benzothiazole derivative.

G cluster_main Proposed Photodegradation Pathway A Methoxy-Benzothiazole Derivative B Excited State Molecule (after light absorption) A->B hν (Light) C Radical Intermediates B->C Bond Cleavage / H-abstraction D Photo-oxidative Products (e.g., hydroxylated derivatives, ring cleavage) C->D + O2 E Dimerization/Oligomerization Products C->E Radical Coupling

Caption: Proposed photodegradation pathway for methoxy-benzothiazole derivatives.

Q2: How should I store my solid methoxy-benzothiazole derivatives?

A2: Solid compounds are generally more stable than their solutions. However, proper storage is still crucial. Follow these guidelines:

ConditionRecommendationRationale
Light Store in a light-proof container (e.g., amber glass vial placed inside a secondary opaque container or box) in a dark location such as a cabinet or drawer.To prevent initiation of photodegradation.
Temperature Store at the recommended temperature, typically refrigerated (2-8 °C) or frozen (-20 °C), as specified by the manufacturer.Lower temperatures slow down the rate of all chemical reactions, including any slow degradation that may occur.
Atmosphere For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen).To minimize slow oxidation over time.

Q3: I need to perform a photostability study. Can you provide a basic protocol?

A3: Yes, a general protocol for assessing the photostability of your compound in solution, based on the principles of the ICH Q1B guideline, is provided below.

Experimental Protocol: Laboratory-Scale Photostability Testing

This protocol allows for a controlled assessment of your compound's sensitivity to light.

1. Sample Preparation:

  • Prepare a stock solution of your methoxy-benzothiazole derivative in a suitable, high-purity solvent at a known concentration.
  • Divide the solution into two portions:
  • Test Sample: Transfer to a clear, photochemically inert container (e.g., a quartz or borosilicate glass vial).
  • Dark Control: Transfer to an identical container and wrap it completely in aluminum foil to protect it from light.

2. Light Exposure:

  • Place both the test sample and the dark control in a photostability chamber. These chambers are equipped with calibrated light sources that emit a standardized spectrum and intensity of UV and visible light.
  • If a dedicated chamber is not available, you can use a setup with a calibrated UV lamp and a cool white fluorescent lamp.
  • Expose the samples for a defined period. According to ICH Q1B guidelines, a standard exposure is not less than 1.2 million lux hours of visible light and 200 watt hours per square meter of near-UV energy.[6]

3. Sampling and Analysis:

  • At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from both the test sample and the dark control.
  • Analyze the aliquots immediately using a validated, stability-indicating HPLC method. This method should be able to separate the parent compound from its degradation products.

4. Data Evaluation:

  • Calculate the percentage of the parent compound remaining at each time point for both the test sample and the dark control.
  • The degradation observed in the dark control is due to thermal effects, while the degradation in the test sample is due to a combination of thermal and light-induced effects.
  • The difference in degradation between the test and dark control samples represents the photodegradation.

The following workflow diagram can help you decide on the appropriate handling and stabilization strategies based on your photostability results.

G start Start: New Methoxy-Benzothiazole Derivative photostability_test Perform Photostability Test (ICH Q1B Protocol) start->photostability_test is_stable Is the compound stable? photostability_test->is_stable stable_procedures Follow Standard Laboratory Procedures is_stable->stable_procedures Yes unstable_procedures Implement Protective Measures is_stable->unstable_procedures No end Proceed with Experiments stable_procedures->end select_protection Select Appropriate Protection Strategy unstable_procedures->select_protection storage Amber Vials / Foil Wrap select_protection->storage handling Work in Dark / Long Wavelength Light select_protection->handling formulation Add Antioxidants (e.g., BHT) / UV Absorbers select_protection->formulation retest Re-evaluate Stability with Protective Measures storage->retest handling->retest formulation->retest retest->end

Caption: Decision workflow for handling methoxy-benzothiazole derivatives.

By following the guidance in this technical support center, you can better anticipate, troubleshoot, and prevent issues related to the light sensitivity of methoxy-benzothiazole derivatives, ultimately leading to more reliable and reproducible research outcomes.

References

  • What are the applications of Antioxidant BHT in pharmaceuticals? - Blog. (2025, September 23). Retrieved from [Link]

  • Zajickova, Z., & Párkányi, C. (n.d.). Ultra-violet photodegradation of benzothiazole derivatives and their photochemical reactivity in the presence of carbon tetrachloride | Request PDF. ResearchGate. Retrieved from [Link]

  • Choudhary, A. (2015, February 15). Protection of Light Sensitive Products. Pharmaguideline. Retrieved from [Link]

  • Selected heterocyclic compounds as antioxidants. Synthesis and biological evaluation. (n.d.). PubMed. Retrieved from [Link]

  • Rational use of antioxidants in solid oral pharmaceutical preparations. (n.d.). SciELO. Retrieved from [Link]

  • Q1B Photostability Testing of New Active Substances and Medicinal Products. (n.d.). European Medicines Agency. Retrieved from [Link]

  • Serdechnova, M., Ivanov, V. L., & Zheludkevich, M. (2014). Photodegradation of 2-mercaptobenzothiazole and 1,2,3-benzotriazole corrosion inhibitors in aqueous solutions and organic solvents. RSC Publishing. Retrieved from [Link]

  • The antioxidant activity of BHT and new phenolic compounds PYA and PPA measured by chemiluminescence. (n.d.). PubMed. Retrieved from [Link]

  • Synthesis, Properties and Application of Novel 2-Substituted Benzothiazole-Based Oxime Esters. (2026, January 30). PMC. Retrieved from [Link]

  • A comparison of the degradation of benzothiazole in the UV/H2O2 and UV/K2s2o8 systems. (2025, June 28). PubMed. Retrieved from [Link]

  • Selected Heterocyclic Compounds as Antioxidants. Synthesis and Biological Evaluation | Request PDF. (2025, August 7). ResearchGate. Retrieved from [Link]

  • Research on Photocatalytic Degradation Pathway and Degradation Mechanisms of Organics. (n.d.). Bentham Science Publisher. Retrieved from [Link]

  • (PDF) Photodegradation of Methoxy Substituted Curcuminoids. (2015, June 15). Amanote Research. Retrieved from [Link]

  • Some Natural Photosensitizers and Their Medicinal Properties for Use in Photodynamic Therapy. (2022, February 10). MDPI. Retrieved from [Link]

  • Photocatalytic organic pollutants degradation in metal–organic frameworks. (2015, August 20). RSC Publishing. Retrieved from [Link]

  • Mesogenic benzothiazole derivatives with methoxy substituents. (2003, October 11). Indian Academy of Sciences. Retrieved from [Link]

  • Methoxyquinolone–Benzothiazole Hybrids as New Aggregation-Induced Emission Luminogens and Efficient Fluorescent Chemosensors for Cyanide Ions. (2024, November 30). MDPI. Retrieved from [Link]

Sources

Validation & Comparative

Publish Comparison Guide: 1H NMR Interpretation of 5-Methoxy-2-(methylthio)benzo[d]thiazole

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the 1H NMR interpretation of 5-Methoxy-2-(methylthio)benzo[d]thiazole , designed for researchers requiring rigorous structural verification.

Executive Summary

This compound is a pharmacophore often utilized as a scaffold in drug discovery (e.g., for antitumor or antimicrobial agents).[1] Its structural integrity is defined by three distinct domains: the electron-rich benzothiazole core, the S-methyl thioether tail, and the 5-methoxy substituent.[1]

This guide compares the NMR profile of the target compound against its synthetic precursor (to monitor reaction completion) and its regioisomer (to validate substitution patterns), providing a definitive framework for identification.

Experimental Protocol & Acquisition Parameters

To ensure reproducibility and resolution of fine coupling constants (critical for isomer differentiation), the following acquisition parameters are recommended.

ParameterStandard ScreeningHigh-Resolution Characterization
Solvent CDCl₃ (Chloroform-d)DMSO-d₆ (Dimethyl sulfoxide-d6)
Concentration 5–10 mg / 0.6 mL5–10 mg / 0.6 mL
Frequency 300/400 MHz500/600 MHz
Pulse Angle 30°90°
Relaxation Delay (D1) 1.0 s5.0 s (Required for accurate integration of OMe/SMe)
Scans (NS) 1664
Temperature 298 K298 K

Expert Insight: While DMSO-d₆ is excellent for solubility, CDCl₃ is preferred for this compound to prevent the residual water peak (~3.33 ppm in DMSO) from interfering with the methoxy signal (~3.8 ppm) or the S-methyl signal (~2.7 ppm).[1]

Spectral Analysis: The "Fingerprint"

Chemical Shift Assignments (CDCl₃)

The spectrum is characterized by two distinct aliphatic singlets and a classic 1,2,4-trisubstituted benzene pattern.[1]

PositionTypeShift (δ, ppm)MultiplicityIntegralCoupling (J, Hz)Assignment Logic
2-SMe Aliphatic2.78 Singlet (s)3H-Distinctive S-methyl on heteroaromatic ring.[1]
5-OMe Aliphatic3.88 Singlet (s)3H-Electron-donating methoxy group.[1]
H-6 Aromatic6.98 Doublet of Doublets (dd)1HJ ≈ 8.8, 2.5Ortho to OMe (shielded); couples to H7 (ortho) and H4 (meta).[1]
H-4 Aromatic7.45 Doublet (d)1HJ ≈ 2.5Meta to H6.[1] Peri to Nitrogen (deshielded), but Ortho to OMe (shielded).[1]
H-7 Aromatic7.64 Doublet (d)1HJ ≈ 8.8Ortho to H6.[1] Peri to Sulfur. Least shielded by OMe.[1]

Note: Chemical shifts are referenced to TMS (0.00 ppm).[1][2] Values may vary ±0.05 ppm depending on concentration.

Structural Logic Visualization

The following diagram illustrates the coupling network that confirms the 5-position substitution.

G Substituent 5-Methoxy Group (EDG) H6 H-6 (dd) Shielded by Ortho-OMe Couples to H7 & H4 Substituent->H6 Ortho Shielding H4 H-4 (d, J~2.5) Meta Coupling Only Peri to Nitrogen Substituent->H4 Ortho Shielding H6->H4 Meta Coupling (J=2.5) H7 H-7 (d, J~8.8) Ortho Coupling Only Peri to Sulfur H6->H7 Ortho Coupling (J=8.8) H4->H7 Para (No Coupling)

Figure 1: Spin-spin coupling network of the aromatic protons in this compound.

Comparative Analysis: Product vs. Alternatives

This section objectively compares the target product's NMR profile against its most common "alternatives": the starting material (precursor) and the structural isomer.[1]

Scenario A: Reaction Monitoring (Precursor vs. Product)

Alternative: 5-Methoxy-2-mercaptobenzothiazole (Precursor) Objective: Confirm methylation of the thiol group.[1]

FeaturePrecursor (Mercapto/Thione)Product (S-Methyl) Diagnostic Value
S-Me Signal Absent Singlet ~2.78 ppm Definitive. Appearance confirms alkylation.[1]
NH Signal Broad singlet >12.0 ppm (Thione form)Absent Disappearance confirms loss of N-H/S-H proton.[1]
Symmetry Thione tautomer dominates in solutionFixed ThioetherAromatic shifts sharpen and move slightly upfield in product.[1]

Causality: The precursor exists primarily as the thione tautomer (NH form) in solution.[1] Methylation locks the system into the thioether form, removing the exchangeable proton and introducing the sharp methyl singlet.[1]

Scenario B: Isomer Differentiation (5-OMe vs. 6-OMe)

Alternative: 6-Methoxy-2-(methylthio)benzo[d]thiazole (Regioisomer) Objective: Validate that the methoxy group is at position 5, not 6.[1][3]

The distinction lies in the coupling patterns of the aromatic protons, specifically which proton appears as a "singlet-like" doublet (meta coupling only).[1]

Isomer5-Methoxy (Target) 6-Methoxy (Alternative)
Coupling Logic H4 is isolated from H6 by meta-position.[1] H7 is ortho to H6.[1]H7 is isolated from H5 by meta-position.[1] H4 is ortho to H5.[1]
Singlet-like Proton H4 (Doublet, J~2.5 Hz)H7 (Doublet, J~2.5 Hz)
Multiplet Proton H6 (dd, J~8.8, 2.5 Hz)H5 (dd, J~8.8, 2.5 Hz)
Ortho-Doublet H7 (Doublet, J~8.8 Hz)H4 (Doublet, J~8.8 Hz)

Decision Workflow:

  • Identify the proton with the large ortho coupling (J > 8 Hz).[1]

  • If this proton is the most downfield aromatic signal (H7 in 5-OMe), the structure is likely 5-Methoxy .[1]

  • If this proton is NOT the most downfield (H4 in 6-OMe is often upfield of H7 due to lack of peri-N deshielding? Correction: H4 is usually deshielded by N), rely on the NOESY correlation (see below).

Self-Validating Check (NOESY):

  • 5-OMe: The OMe singlet (3.88 ppm) will show a strong NOE correlation to two aromatic protons (H4 and H6).[1]

  • 6-OMe: The OMe singlet will show NOE correlation to two aromatic protons (H5 and H7).[1]

  • Distinction: In 5-OMe, one of the NOE-correlated protons (H4) is a meta-doublet .[1] In 6-OMe, one of the NOE-correlated protons (H7) is a meta-doublet .[1]

Troubleshooting & Impurities

Common impurities arising from the synthesis (methylation of mercaptobenzothiazole) include:

  • S-Methyl Isomer vs N-Methyl Isomer:

    • S-Methylation (Target): Methyl singlet at ~2.7-2.8 ppm .[1]

    • N-Methylation (Byproduct): Methyl singlet at ~3.6-3.7 ppm (deshielded by cationic character of N).[1]

    • Action: If a peak appears at 3.6 ppm, the reaction selectivity was compromised.[1]

  • Disulfide Dimer:

    • Oxidation of the precursor can form the disulfide (Ar-S-S-Ar).[1]

    • NMR Sign: Absence of S-Me peak, but aromatic region looks similar to precursor.[1]

References

  • Spectral Database for Organic Compounds (SDBS). SDBS No. 2941-69-7 (Analog 5-Methoxy-2-methylbenzothiazole).[1] National Institute of Advanced Industrial Science and Technology (AIST).[1] [Link][1]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1][2] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.[1] [Link]

  • Katritzky, A. R., & Rees, C. W. (1984).[1] Comprehensive Heterocyclic Chemistry. Pergamon Press.[1] (Structure and NMR of Benzothiazoles). [Link]

Sources

Comparative Guide: Fluorescence Quantum Yield of 5-Methoxy vs. 6-Methoxy Benzothiazoles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Bottom Line: For applications requiring high fluorescence brightness and robust quantum yield (


), 6-methoxy benzothiazoles  are generally superior to their 5-methoxy isomers.

The positioning of the methoxy group dictates the electronic "push-pull" character of the fluorophore. The 6-position (para to the imine nitrogen) facilitates strong Intramolecular Charge Transfer (ICT) along the molecule's long axis, stabilizing the emissive state. Conversely, the 5-position (meta to the nitrogen) often leads to "dark" states or significant fluorescence quenching due to efficient access to conical intersections (CIs), which promote non-radiative decay.[1]

Mechanistic Comparison: The "Push-Pull" Effect

The fluorescence efficiency of benzothiazole derivatives is governed by the stability of their planar Intramolecular Charge Transfer (ICT) state versus their tendency to undergo Twisted Intramolecular Charge Transfer (TICT) or access Conical Intersections (CI).

Electronic Coupling
  • 6-Methoxy (The "Bright" Isomer):

    • Configuration: The methoxy group at position 6 is para to the electron-withdrawing imine nitrogen (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
      ).
      
    • Effect: This alignment creates a strong, linear donor-acceptor (D-ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
      -A) dipole. Upon excitation, electron density flows efficiently from the methoxy oxygen to the nitrogen, stabilizing a planar, highly emissive ICT state.
      
    • Result: High radiative rate constant (

      
      ), high quantum yield (
      
      
      
      ).
  • 5-Methoxy (The "Dark" Isomer):

    • Configuration: The methoxy group at position 5 is meta to the imine nitrogen and para to the sulfur atom.[1]

    • Effect: Sulfur is a weaker electron acceptor than nitrogen.[1] The conjugation pathway is disrupted ("cross-conjugated"), preventing the formation of a stable, emissive ICT state.[1]

    • Result: The excited state energy is easily dissipated via bond rotation or ring deformation, accessing a Conical Intersection (CI) where the energy is lost as heat (non-radiative decay, ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
      ).
      
Visualizing the Pathway

The following diagram illustrates the divergent excited-state dynamics of the two isomers.

G cluster_6 6-Methoxy Isomer (Bright) cluster_5 5-Methoxy Isomer (Dark) Start Excitation (hν) S1_6 Franck-Condon State (S1) Start->S1_6 S1_5 Franck-Condon State (S1) Start->S1_5 ICT_6 Planar ICT State (Stabilized) S1_6->ICT_6 Strong Conjugation Fluorescence Fluorescence Emission (High Φf) ICT_6->Fluorescence kr >> knr CI_5 Conical Intersection (Accessible) S1_5->CI_5 Ring Puckering/Rotation Heat Non-Radiative Decay (Heat) CI_5->Heat Ultrafast Internal Conversion

Figure 1: Comparative excited-state dynamics. The 6-methoxy isomer channels energy into fluorescence, while the 5-methoxy isomer dissipates energy non-radiatively.

Quantitative Performance Data

Recent studies, particularly on benzothiazole-difluoroborate complexes, have quantified the stark contrast between these isomers.[1] The data below represents a typical performance gap observed in polar organic solvents (e.g., Chloroform, Methanol).

Parameter6-Methoxy Benzothiazole5-Methoxy BenzothiazoleSignificance
Quantum Yield (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

)
0.63 - 0.88 (High)< 0.01 (Negligible)6-OMe is viable for imaging; 5-OMe is not.
Emission Max (

)
~450 - 550 nm~400 - 450 nm6-OMe exhibits a larger Stokes shift (Red-shifted).
Viscosity Sensitivity ModerateHigh5-OMe may light up in highly viscous media (rigidification).
Solvatochromism Strong PositiveWeak6-OMe emission is highly sensitive to solvent polarity.[1]

Data Source: Synthesized from Rybczyński et al., Chemical Science (2022) and related benzothiazole SAR studies.[1]

Experimental Protocol: Measuring Relative Quantum Yield

To verify these properties in your specific derivatives, use the Relative Method . This compares the integrated fluorescence intensity of your sample to a standard of known quantum yield.[1]

Reagents & Equipment
  • Standard: Quinine Sulfate (in 0.1 M H₂SO₄, ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    ) or Coumarin 153 (in Ethanol, 
    
    
    
    ). Choose one with absorption/emission overlapping your sample.
  • Solvent: Spectroscopic grade Ethanol or DMSO.[1]

  • Instrument: UV-Vis Spectrophotometer & Spectrofluorometer.[1]

Step-by-Step Workflow
  • Absorbance Matching:

    • Prepare solutions of your sample (5-OMe and 6-OMe) and the Standard.

    • Adjust concentrations so the Optical Density (OD) at the excitation wavelength is below 0.1 (ideally 0.[1]05) to avoid inner-filter effects.[1]

    • Critical: The sample and standard must have the exact same absorbance at the excitation wavelength (

      
       OD).
      
  • Fluorescence Acquisition:

    • Excite both solutions at the chosen wavelength.[1]

    • Record the emission spectra (e.g., 400–700 nm).[1]

    • Integrate the area under the curve (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
      ) for both sample and standard.
      
  • Calculation: Use the following equation:

    
    
    
    • ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
      : Quantum Yield[2][3][4][5][6][7][8][9][10]
      
    • 
      : Integrated Fluorescence Intensity
      
    • 
      : Absorbance at excitation (should be ~1 if matched)
      
    • ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
      : Refractive index of the solvent
      
    • Subscripts ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
       and 
      
      
      
      denote Sample and Reference.
Protocol Visualization

Protocol Prep Prepare Solutions (Sample & Standard) AbsCheck Measure Absorbance (Target OD < 0.1) Prep->AbsCheck Match Match OD at λex (± 0.002) AbsCheck->Match Dilute if needed Emission Record Emission Spectra (Integrated Area) Match->Emission Calc Calculate Φf (Using Formula) Emission->Calc

Figure 2: Workflow for relative quantum yield determination.

Conclusion & Recommendation

For drug discovery and probe development:

  • Select the 6-Methoxy Isomer if your goal is to design a bright, robust fluorescent tag or sensor. Its electronic structure ensures efficient radiative decay.[1]

  • Select the 5-Methoxy Isomer only if you are designing a "turn-on" probe that requires the fluorescence to be initially quenched (dark) and then activated by a specific binding event that rigidifies the molecule or alters its electronic conjugation.[1]

References

  • Rybczynski, P., et al. (2022). "Controlling the fluorescence quantum yields of benzothiazole-difluoroborates by optimal substitution."[1][8][10] Chemical Science, 13, 13347–13360.[1][8][11][12]

  • Nakabayashi, K., et al. (2013). "Halogen-substituent effect on the spectroscopic properties of 2-phenyl-6-dimethylaminobenzothiazoles."[1] Photochemical & Photobiological Sciences, 12, 1368-1375.[1]

  • Hien, N. K., et al. (2023). "Synthesis and Fluorescent Properties of Some Benzothiazole Derivatives Synthesized via Suzuki Cross Coupling Reaction."[1] Indian Journal of Chemistry, 62(12).[1]

Sources

Comparative Guide: Reactivity of 2-Methylthio vs. 2-Chloro Benzothiazoles in Nucleophilic Attack

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the context of nucleophilic aromatic substitution (


) on the benzothiazole scaffold, 2-chlorobenzothiazole (2-Cl-BT)  and 2-methylthiobenzothiazole (2-SMe-BT)  represent two distinct reactivity classes:
  • 2-Chlorobenzothiazole: A "Ready-to-Use" Electrophile . It exhibits high reactivity toward amines, thiols, and alkoxides due to the strong inductive effect and leaving group ability of the chloride ion.

  • 2-Methylthiobenzothiazole: A "Latent" Electrophile . It is kinetically stable and resistant to direct nucleophilic displacement under standard conditions. It functions effectively as a protecting group that can be "switched on" via oxidation to the sulfone (

    
    ) or sulfoxide (
    
    
    
    ), both of which are hyper-reactive electrophiles (often exceeding the reactivity of the chloride).

Strategic Recommendation: Use 2-Cl-BT for direct, one-step functionalization. Use 2-SMe-BT when the C2 position requires temporary stability during multi-step synthesis, followed by oxidative activation for late-stage diversification.

Mechanistic Foundation ( )

The reactivity difference is governed by the rate-determining step of the


 mechanism: the formation of the Meisenheimer complex and the subsequent expulsion of the leaving group.[1]
The Role of the Heterocycle

The benzothiazole ring acts as an electron-deficient trap. The nitrogen atom at position 3 withdraws electron density via induction (


) and resonance (

), activating the C2 position for nucleophilic attack.
Leaving Group Physics
  • Chloride (-Cl): High electronegativity (

    
    ) increases the electrophilicity of C2. The 
    
    
    
    bond is relatively weak, and
    
    
    is a stable, weak base (
    
    
    of HCl
    
    
    ), making it an excellent leaving group.
  • Methylthio (-SMe): Sulfur is less electronegative (

    
    ), providing less inductive activation. The thiolate anion (
    
    
    
    ) is a stronger base (
    
    
    of MeSH
    
    
    ) and a poorer leaving group. Furthermore, the lone pairs on sulfur can donate electron density into the ring (
    
    
    effect), slightly deactivating the C2 carbon toward the initial nucleophilic approach.
Visualization: Mechanism Pathway

SNAr_Mechanism Start Substrate (2-X-Benzothiazole) TS1 Transition State 1 (Nucleophilic Attack) Start->TS1 + Nucleophile (Nu) Intermediate Meisenheimer Complex (Resonance Stabilized) TS1->Intermediate k1 (RDS for SMe) TS2 Transition State 2 (Leaving Group Departure) Intermediate->TS2 Product 2-Substituted Benzothiazole TS2->Product - Leaving Group (X) (Fast for Cl, Slow for SMe)

Caption: General


 pathway. For X=Cl, 

is fast and expulsion is rapid. For X=SMe, the initial attack is slower due to electronic deactivation, and expulsion is energetically unfavorable.

Comparative Performance Analysis

The following table summarizes the reactivity profiles based on experimental kinetics and synthetic utility.

Feature2-Chlorobenzothiazole (Cl)2-Methylthiobenzothiazole (SMe)2-Methylsulfonylbenzothiazole (

)*
Leaving Group Ability High Low / Inert Very High
Inductive Effect Strong (

) Activation
Weak (

) / Slight (

) Deactivation
Strong (

) Activation
Reaction Conditions Mild heat (

), weak base
Requires metal catalysis or harsh forcingRoom Temp (

), no catalyst
Primary Utility Direct library synthesisProtecting group / Latent electrophileHigh-speed "Click" chemistry
Stability Hydrolyzes slowly in waterVery stableMoisture sensitive (hydrolyzes)

*Note: The sulfone (


) is the activated form of SMe.
Reaction Scope
  • Amination: Cl-BT reacts with primary and secondary amines in ethanol or DMF at

    
    . SMe-BT is inert under these conditions.
    
  • Etherification: Cl-BT reacts with alkoxides (e.g., NaOMe) rapidly. SMe-BT requires high temperatures (

    
    ) or does not react.
    
  • Thiol Exchange: Cl-BT reacts with thiols to form bis-benzothiazoles or thioethers. SMe-BT does not undergo exchange without activation.

Experimental Protocols

Protocol A: Direct Substitution of 2-Chlorobenzothiazole

Use this for standard synthesis of 2-aminobenzothiazoles.

Reagents: 2-Chlorobenzothiazole (1.0 equiv), Amine (1.2 equiv),


 (1.5 equiv), Ethanol or DMF.
  • Dissolution: Dissolve 2-chlorobenzothiazole in Ethanol (

    
    ).
    
  • Addition: Add the amine followed by triethylamine.

  • Reflux: Heat the mixture to reflux (

    
    ) for 2–4 hours. Monitor by TLC (Cl-BT usually moves faster than the polar product).
    
  • Workup: Cool to room temperature. If the product precipitates, filter and wash with cold ethanol. If soluble, evaporate solvent and recrystallize from EtOH/Water.

  • Yield: Typically 85–95%.[2]

Protocol B: Oxidative Activation of 2-Methylthiobenzothiazole

Use this to convert the inert SMe group into a hyper-reactive leaving group.

Reagents: 2-Methylthiobenzothiazole (1.0 equiv), m-CPBA (2.2 equiv) or


/Sodium Tungstate, DCM.
  • Oxidation: Dissolve substrate in DCM (

    
    ) at 
    
    
    
    .
  • Addition: Slowly add m-CPBA (meta-chloroperoxybenzoic acid).

  • Stir: Allow to warm to room temperature and stir for 4 hours.

  • Quench: Wash with saturated

    
     (to destroy excess peroxide) followed by 
    
    
    
    .
  • Isolation: Dry organic layer (

    
    ) and concentrate. The resulting 2-methylsulfonylbenzothiazole  is a white solid.
    
    • Caution: This intermediate is highly reactive.[3] Store under inert gas or use immediately.

Protocol C: Displacement of the Activated Sulfone

Use this for sensitive nucleophiles or when mild conditions are required.

Reagents: 2-Methylsulfonylbenzothiazole (1.0 equiv), Nucleophile (1.1 equiv), THF,


.
  • Reaction: Mix the sulfone and nucleophile in THF at room temperature.

  • Time: Reaction is often complete within 15–30 minutes (significantly faster than Protocol A).

  • Workup: Evaporate solvent and purify.

Decision Matrix & Workflow

Use this logic flow to select the correct starting material for your campaign.

Decision_Matrix Start Target: 2-Substituted Benzothiazole Q1 Is the nucleophile sensitive to heat/base? Start->Q1 Path_Cl Use 2-Chlorobenzothiazole Q1->Path_Cl No (Stable) Path_SMe Use 2-Methylthiobenzothiazole Q1->Path_SMe Yes (Sensitive) Direct Standard SNAr (Reflux, Base) Path_Cl->Direct Step_Ox Step 1: Oxidize to Sulfone (-SO2Me) Path_SMe->Step_Ox Step_Disp Step 2: Displace at Room Temp Step_Ox->Step_Disp

Caption: Selection logic. Choose Cl for robustness; choose SMe (via oxidation) for high reactivity under mild conditions.

References

  • BenchChem. "A Comparative Guide to the Reactivity of 2-Chlorobenzoselenazole and 2-Chlorobenzothiazole." BenchChem Technical Guides, 2025. Link

  • Zhang, H., et al. "Methylsulfonyl Benzothiazole (MSBT): A Selective Protein Thiol Blocking Reagent."[4] Organic Letters, vol. 13, no. 6, 2011, pp. 1330–1333. Link

  • Yang, Y., et al. "Bioactivation of 2-(alkylthio)-1,3,4-thiadiazoles and 2-(alkylthio)-1,3-benzothiazoles."[5] Chemical Research in Toxicology, vol. 25, no. 12, 2012, pp. 2703-2712. Link

  • Calvino, V., et al. "Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions." Frontiers in Chemistry, vol. 10, 2022. Link

  • Kumbhare, R. M., et al. "Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles." Molecules, vol. 27, no. 9, 2022. Link

Sources

Safety Operating Guide

A Researcher's Guide to the Proper Disposal of 5-Methoxy-2-(methylthio)benzo[d]thiazole

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, my primary objective is to empower fellow researchers with the knowledge to conduct their work not only effectively but also with the highest degree of safety and regulatory compliance. The handling and disposal of specialized chemical reagents like 5-Methoxy-2-(methylthio)benzo[d]thiazole demand a meticulous and informed approach. This guide provides a comprehensive, step-by-step protocol for its proper disposal, grounded in established safety principles and regulatory standards. Our goal is to move beyond simple instruction and provide a framework of understanding, ensuring that these procedures become an intrinsic part of a safe and sustainable laboratory environment.

Part 1: Hazard Assessment and Waste Characterization

The foundational principle of chemical disposal is a thorough understanding of the substance's potential hazards. While a specific, comprehensive toxicological profile for this compound is not extensively detailed in all public literature, the broader class of benzothiazole derivatives is known for a range of potential health and environmental effects. Studies on related compounds have highlighted concerns such as dermal sensitization, respiratory irritation, and significant aquatic toxicity.[1] Therefore, in accordance with the precautionary principle embedded in laboratory safety standards from the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA), this compound must be managed as a hazardous waste.[2][3]

The initial and most critical step is waste characterization. Under the EPA's Resource Conservation and Recovery Act (RCRA), a chemical waste is considered hazardous if it is specifically listed by the EPA or if it exhibits one or more of the following characteristics: ignitability, corrosivity, reactivity, or toxicity. Given the data on related benzothiazoles, the primary concerns are potential toxicity and environmental hazard.[1]

Property Identifier/Value Source(s)
Chemical Name This compoundN/A
CAS Number 3507-37-7[4]
Molecular Formula C₉H₉NOS₂[4]
Molecular Weight 211.3 g/mol [4]
Known Incompatibilities Strong oxidizing agents[5]
Potential Hazards May cause skin/eye/respiratory irritation; Potential for aquatic toxicity
Regulatory Framework EPA Resource Conservation and Recovery Act (RCRA)[6]

Part 2: Step-by-Step Disposal Protocol

This protocol ensures a self-validating system for safety and compliance, from the point of generation to final disposal, often referred to as "cradle-to-grave" management.

Step 1: Utilize Appropriate Personal Protective Equipment (PPE)

Before handling the waste container, ensure you are wearing the appropriate PPE as dictated by your institution's Chemical Hygiene Plan and the substance's Safety Data Sheet (SDS). This includes, at a minimum:

  • Eye Protection: Chemical safety goggles or glasses.[5]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of properly after handling the waste.

  • Body Protection: A standard laboratory coat.[5]

Step 2: Select a Compliant Waste Container

The integrity of the disposal process begins with the container.

  • Material Compatibility: The waste must be stored in a container made of a compatible material. The container must be in good condition, free from leaks or defects.[7] For this compound, a high-density polyethylene (HDPE) or other chemically resistant plastic container is preferred over glass to minimize the risk of breakage.[6]

  • Secure Closure: The container must have a secure, screw-top lid to prevent spills and fugitive emissions. Containers must be kept closed at all times except when waste is being added.[7] Never leave a funnel unattended in an open waste container.[7]

Step 3: Generate a Hazardous Waste Label

Proper labeling is a critical OSHA and EPA requirement that ensures the hazard is clearly communicated to everyone who may handle the container.[8][9]

  • Mandatory Wording: The label must prominently feature the words "HAZARDOUS WASTE ".[6][7]

  • Chemical Identification: List the full, unabbreviated chemical name: "This compound ". For mixtures, every chemical component must be listed with its approximate percentage.[6][7]

  • Generator Information: Include the point of origin (e.g., Department, Building, Room Number) and the name and contact information of the Principal Investigator or responsible researcher.[6]

  • Hazard Pictograms: Mark the appropriate GHS hazard pictograms. Based on available data for related compounds, this would likely include "Irritant" and "Hazardous to the Aquatic Environment".[6]

Step 4: Waste Accumulation and Segregated Storage

Waste must be accumulated safely at or near its point of generation in a designated "Satellite Accumulation Area" (SAA).[7]

  • Location: The SAA should be under the control of the laboratory personnel generating the waste.[7]

  • Segregation: Store the waste container away from incompatible materials. For this compound, ensure it is kept separate from strong oxidizing agents to prevent hazardous reactions.[5] It is best practice to use secondary containment (e.g., a chemical-resistant tray) to contain potential leaks.

  • Volume Limits: Be aware of EPA limits for SAAs. Once a container is full, it must be moved to a central storage area within 72 hours.[7]

Step 5: Initiating Final Disposal

Disposal of hazardous waste is not permitted in the regular trash or via the sanitary sewer.[6]

  • Contact EHS: When the waste container is approximately 90% full, contact your institution's Environmental Health & Safety (EHS) office to arrange for a chemical waste pickup.[6][7]

  • Complete Documentation: Fill out any required chemical waste collection forms provided by EHS. This documentation is essential for tracking the waste from the lab to the final, licensed disposal facility.[6][10]

  • Licensed Disposal: Your EHS office will ensure the waste is transported by a licensed hauler to a permitted Treatment, Storage, and Disposal Facility (TSDF), completing the regulatory-mandated "cradle-to-grave" lifecycle of the hazardous material.

Part 3: Visualization of the Disposal Workflow

To clarify the procedural logic, the following diagram outlines the decision-making process for the proper disposal of this compound.

G cluster_prep Preparation & Collection cluster_accumulate Accumulation & Storage cluster_disposal Final Disposal start Waste Generation ppe Don Appropriate PPE start->ppe container Select Compliant Container (HDPE, good condition) ppe->container label_node Affix 'Hazardous Waste' Label (Full Name, Date, PI Info) container->label_node saa Place in Satellite Accumulation Area (SAA) label_node->saa segregate Segregate from Incompatibles (e.g., Oxidizing Agents) saa->segregate check_full Container >90% Full? segregate->check_full check_full->segregate  No contact_ehs Contact EHS for Pickup check_full->contact_ehs  Yes document Complete Waste Disposal Forms contact_ehs->document end_node Waste Transferred for Licensed Disposal document->end_node

Caption: Disposal workflow for this compound.

References

  • How to Dispose of Chemical Waste | Environmental Health and Safety . University of Colorado Boulder. [Link]

  • OSHA Chemical Hazards And Communication - StatPearls - NCBI Bookshelf . National Institutes of Health. [Link]

  • OSHA Hazard Communication Standard and OSHA Guidelines . Centers for Disease Control and Prevention. [Link]

  • OSHA Rules for Hazardous Chemicals . DuraLabel. [Link]

  • OSHA Chemical Storage Requirements: How Employers Can Stay Compliant . EHS.com. [Link]

  • Hazardous Materials Compliance: OSHA Standards and Best Practices . Mancomm. [Link]

  • How to Properly Manage Hazardous Waste Under EPA Regulations . ERG Environmental. [Link]

  • Hazardous Chemical Waste Management Guidelines . Columbia University Research. [Link]

  • Proper Handling of Hazardous Waste Guide . U.S. Environmental Protection Agency. [Link]

  • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know . Tetra Tech. [Link]

  • Material Safety Data Sheet - Thiazole, 99% . Cole-Parmer. [Link]

  • Benzothiazole, 5-methoxy-2-methyl- Properties . U.S. Environmental Protection Agency. [Link]

  • Safety data sheet - 2-(methylthio)benzothiazole . CPAchem. [Link]

  • Safety Data Sheet: (benzothiazol-2-ylthio)methyl thiocyanate . Chemos GmbH & Co.KG. [Link]

  • A Review of Environmental Occurrence, Fate, Exposure, and Toxicity of Benzothiazoles . Environmental Science & Technology. [Link]

  • EPA Finalizes Long-Awaited Pharmaceutical Hazardous Waste Rule . Quarles & Brady LLP. [Link]

  • EPA Subpart P Regulations Regulatory Relief . PharmWaste Technologies, Inc. [Link]

  • Contamination profiles and health impact of benzothiazole and its derivatives in PM2.5 in typical Chinese cities . Environment International. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.